molecular formula C8H9ClN2 B1461289 4-Chloro-2-cyclopropyl-6-methylpyrimidine CAS No. 7043-11-0

4-Chloro-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B1461289
CAS No.: 7043-11-0
M. Wt: 168.62 g/mol
InChI Key: RLILYTYYFLBNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLILYTYYFLBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-cyclopropyl-6-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, including its molecular weight, and provide a detailed exploration of its synthesis, purification, and analytical characterization. Furthermore, this guide will illuminate the pivotal role of this compound as a versatile intermediate in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design and discovery of new drugs, owing to its presence in a vast array of biologically active molecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly valuable intermediate. The chloro-substituent at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. Concurrently, the cyclopropyl group at the 2-position often enhances metabolic stability and binding affinity, making it a desirable feature in drug candidates.[1] This guide aims to be an essential resource for researchers leveraging this potent chemical entity in their drug discovery endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and handling.

PropertyValueSource
Molecular Weight 168.62 g/mol [2]
Molecular Formula C₈H₉ClN₂[2]
IUPAC Name This compound[2]
CAS Number 7043-11-0[2]
Appearance White to off-white solid (typical)General knowledge
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge

Safety Profile: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, which involves the initial construction of the pyrimidin-4-ol ring followed by a chlorination reaction.

Step 1: Synthesis of the Precursor, 2-Cyclopropyl-6-methylpyrimidin-4-ol

The pyrimidine ring is constructed via a condensation reaction between a β-dicarbonyl compound and a source of the amidine functionality. In this case, 1-cyclopropylbutane-1,3-dione is reacted with guanidine carbonate.

Reaction Scheme:

Synthesis_of_2_cyclopropyl_6_methylpyrimidin_4_ol 1_cyclopropylbutane_1_3_dione 1-Cyclopropylbutane-1,3-dione intermediate 2-Amino-4-cyclopropyl-6-methylpyrimidine 1_cyclopropylbutane_1_3_dione->intermediate Condensation guanidine_carbonate Guanidine Carbonate guanidine_carbonate->intermediate hydrolysis Hydrolysis (e.g., acidic workup) intermediate->hydrolysis product 2-Cyclopropyl-6-methylpyrimidin-4-ol hydrolysis->product

Caption: Synthesis of the pyrimidin-4-ol precursor.

Experimental Protocol:

  • To a stirred mixture of 1-cyclopropyl-butane-1,3-dione (1.0 eq) in water, add guanidine carbonate (1.5 eq).[3]

  • Heat the reaction mixture to 95 °C and maintain stirring for 5 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture by evaporation.

  • Cool the aqueous concentrate and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[3]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-cyclopropyl-6-methylpyrimidine.[3]

  • The crude amino-pyrimidine can then be hydrolyzed under acidic conditions to afford 2-cyclopropyl-6-methylpyrimidin-4-ol. While a direct synthesis of the hydroxypyrimidine is plausible, the amino-pyrimidine route is well-documented for similar structures.

Step 2: Chlorination of 2-Cyclopropyl-6-methylpyrimidin-4-ol

The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Scheme:

Chlorination_Reaction precursor 2-Cyclopropyl-6-methylpyrimidin-4-ol product This compound precursor->product Chlorination reagent Phosphorus Oxychloride (POCl3) reagent->product

Caption: Chlorination of the pyrimidin-4-ol precursor.

Experimental Protocol:

  • In a fume hood, carefully add 2-cyclopropyl-6-methylpyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). The reaction can also be performed in the presence of a high-boiling point solvent and a base like N,N-diethylaniline.[4]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.[4]

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until a basic pH is achieved.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Purification and Analytical Characterization

Purification of the crude this compound is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.

Analytical Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl protons, the pyrimidine ring proton, and the cyclopropyl protons.

    • ¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the molecule.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Discovery: A Versatile Intermediate

This compound is a valuable building block for the synthesis of a variety of biologically active compounds, particularly in the realm of kinase inhibitors.

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Consequently, CDK inhibitors are a major focus of cancer drug discovery. The 4-chloro position of the pyrimidine is readily displaced by amines, allowing for the introduction of various side chains to explore the structure-activity relationship (SAR) and optimize potency and selectivity. For instance, this intermediate is used in the synthesis of novel 2,4-diaminopyrimidine derivatives that have shown potent inhibitory activity against CDK7.[7]

Illustrative Synthetic Pathway:

CDK_Inhibitor_Synthesis start This compound coupling Nucleophilic Aromatic Substitution (SNAr) start->coupling amine Substituted Amine (R-NH2) amine->coupling product CDK Inhibitor Scaffold coupling->product

Caption: General scheme for the synthesis of CDK inhibitors.

Potential in the Synthesis of Antiplatelet Agents

While not a direct precursor in the most common synthetic routes, the structural motifs present in this compound are found in important antiplatelet drugs like Ticagrelor.[1][8] This highlights the potential for this intermediate to be used in the synthesis of analogues and novel derivatives in the field of cardiovascular medicine. The pyrimidine core is a key pharmacophore, and the cyclopropyl group contributes to the desired biological activity.

Conclusion

This compound is a high-value intermediate for researchers in drug discovery and development. Its straightforward synthesis, coupled with the reactive nature of the chloro substituent, provides a versatile platform for the creation of diverse chemical libraries. As demonstrated by its application in the synthesis of potent CDK inhibitors, this compound will likely continue to play a significant role in the quest for new and effective therapeutics. This guide provides the foundational knowledge for the synthesis, handling, and strategic application of this important chemical building block.

References

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.
  • How should I proceed in Chlorination using POCl3?.
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antipl
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry.
  • Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermedi
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
  • 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum. ChemicalBook.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
  • Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.
  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
  • Process for the preparation of ticagrelor.
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evalu
  • 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans
  • Novel processes for the synthesis of cyclopropyl compounds.
  • Selective inhibition of CDK4/6: A safe and effective str
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
  • This compound | C8H9ClN2 | CID 43557492. PubChem.
  • POCl3 for Alcohol Conversion to Chlorides. YouTube.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. This document is structured to provide not just the data, but also the underlying scientific reasoning for the observed and predicted spectral features, reflecting a field-proven approach to molecular characterization.

While experimental spectra for this specific compound are not widely available in the public domain, this guide leverages high-quality predicted spectroscopic data, interpreted through the lens of extensive experience with similar molecular scaffolds. This approach provides a robust framework for researchers who may be synthesizing or working with this compound and its derivatives.

Molecular Structure and Physicochemical Properties

This compound possesses a substituted pyrimidine core, a key scaffold in many biologically active molecules. Its structure combines a reactive chloropyrimidine moiety with aliphatic cyclopropyl and methyl groups, leading to a unique set of spectroscopic signatures.

PropertyValueSource
Molecular Formula C₈H₉ClN₂PubChem[1]
Molecular Weight 168.62 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 7043-11-0PubChem[1]
SMILES CC1=CC(=NC(=N1)C2CC2)ClPubChem[1]
InChIKey RLILYTYYFLBNJR-UHFFFAOYSA-NPubChem[1]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. These predictions are crucial for identifying the compound in complex mixtures and for confirming its molecular weight.

Adductm/z
[M]+ 168.04488
[M+H]⁺ 169.05271
[M+Na]⁺ 191.03465
[M+K]⁺ 207.00859
[M-H]⁻ 167.03815
Data sourced from PubChem's predicted spectra.[2]
Interpretation and Fragmentation Pathway

The molecular ion peak ([M]⁺) is expected at m/z ≈ 168, with a corresponding [M+2]⁺ peak at m/z ≈ 170 with about one-third the intensity, confirming the presence of a single chlorine atom. Under typical electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner. The cyclopropyl group is a common site of fragmentation.

fragmentation M [C₈H₉ClN₂]⁺˙ m/z = 168/170 F1 [M - CH₃]⁺ m/z = 153/155 M->F1 - •CH₃ F2 [M - C₃H₅]⁺ m/z = 127/129 M->F2 - •C₃H₅ F3 [M - Cl]⁺ m/z = 133 M->F3 - •Cl

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a high-resolution mass spectrometer equipped with an ESI source. Set the instrument to positive ion mode to detect protonated species like [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Look for the [M+H]⁺ peak at m/z 169.05 and the [M+2+H]⁺ peak at m/z 171.05 to confirm the molecular weight and the presence of chlorine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule. The predicted spectrum of this compound shows distinct signals for the methyl, cyclopropyl, and pyrimidine ring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.00s1HH-5 (pyrimidine)
~2.50s3H-CH₃
~2.20m1HH-cyclopropyl (CH)
~1.10m4H-CH₂- (cyclopropyl)

Note: These are predicted values. Actual chemical shifts may vary depending on experimental conditions.

Interpretation
  • Pyrimidine Proton (H-5): The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, significantly downfield due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom.

  • Methyl Protons: The methyl group protons will also appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.50 ppm is characteristic of a methyl group attached to an aromatic ring.

  • Cyclopropyl Protons: The cyclopropyl protons will exhibit more complex signals due to restricted bond rotation and diastereotopicity. The methine proton (CH) is expected to be a multiplet further downfield than the methylene protons (-CH₂-), which themselves will likely appear as two overlapping multiplets.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh ~5-10 mg of sample P2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Add internal standard (e.g., TMS) P2->P3 P4 Transfer to NMR tube P3->P4 A1 Insert sample into NMR spectrometer P4->A1 A2 Lock, tune, and shim the instrument A1->A2 A3 Acquire ¹H NMR spectrum A2->A3 D1 Fourier transform A3->D1 D2 Phase and baseline correction D1->D2 D3 Integrate peaks and determine chemical shifts D2->D3

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~175C-2 (pyrimidine)
~168C-4 (pyrimidine)
~165C-6 (pyrimidine)
~115C-5 (pyrimidine)
~24-CH₃
~18CH (cyclopropyl)
~12-CH₂- (cyclopropyl)

Note: These are predicted values. Actual chemical shifts may vary.[3]

Interpretation

The carbon atoms of the pyrimidine ring are the most downfield, with the carbons directly attached to nitrogen and chlorine (C-2, C-4, C-6) being the most deshielded. The C-5 carbon, bonded to a proton, will be significantly more upfield. The aliphatic carbons of the methyl and cyclopropyl groups will appear at the high-field end of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.7 mL of deuterated solvent) due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4] A spectral width of 0 to 200 ppm is generally sufficient.[4]

  • Processing: Process the data similarly to the ¹H spectrum to obtain the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands
Frequency (cm⁻¹)Vibration TypeFunctional Group
~3050-3150C-H stretchAromatic (pyrimidine ring)
~2850-3000C-H stretchAliphatic (methyl, cyclopropyl)
~1550-1600C=N, C=C stretchPyrimidine ring
~1400-1480C-H bendMethyl, cyclopropyl
~1000-1200C-Cl stretchChloroalkane
These predictions are based on typical frequency ranges for the respective functional groups.[5]
Interpretation

The IR spectrum will be characterized by C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic proton and just below 3000 cm⁻¹ for the aliphatic protons. The characteristic ring stretching vibrations of the pyrimidine core will appear in the 1550-1600 cm⁻¹ region. A key feature to look for would be the C-Cl stretching vibration, which is expected in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

The combined analysis of mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. This guide, based on predicted data and expert interpretation, offers a solid foundation for researchers to identify and characterize this compound, ensuring the integrity of their scientific investigations. The provided protocols represent standard, validated methods for acquiring high-quality spectroscopic data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. 6-Chloropyrimidine-2,4-diamine. [Link]

  • PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. [Link]

  • PubChemLite. This compound (C8H9ClN2). [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

Sources

Mass spectrometry analysis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (C8H9ClN2), a heterocyclic compound of interest in pharmaceutical and agrochemical research. We delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related molecules. We will explore optimal ionization techniques, predict fragmentation pathways, and provide detailed, self-validating experimental protocols for both qualitative and quantitative analysis.

Introduction: The Analytical Imperative for Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, with their versatile scaffold appearing in a vast array of biologically active compounds.[1][2] The analytical characterization of these molecules is paramount for ensuring purity, identifying metabolites, and understanding their pharmacokinetic and pharmacodynamic profiles. This compound, with its unique combination of a halogen, a strained ring, and an alkyl substituent, presents an interesting case for mass spectrometric analysis. Its moderate polarity and thermal stability make it amenable to common liquid chromatography-mass spectrometry (LC-MS) techniques.[3][4]

Mass spectrometry has become an indispensable tool for the structural elucidation of small molecules, offering high sensitivity and the ability to probe molecular structure through fragmentation analysis.[5][6][7] High-resolution mass spectrometry (HRMS) further empowers researchers by providing accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and their metabolites.[8][9][10]

This guide will provide a detailed roadmap for the mass spectrometric analysis of this compound, from sample preparation to advanced data interpretation.

Foundational Chemical Properties

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method.

PropertyValueSource
Molecular FormulaC8H9ClN2[11]
Molecular Weight168.62 g/mol [11]
Monoisotopic Mass168.0454260 Da[11]
Predicted XlogP2.1[11]

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak. This isotopic signature is a key diagnostic feature for identifying chlorinated compounds.

Strategic Selection of Ionization Source: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[12] While our target molecule has a moderate predicted XlogP, the nitrogen atoms in the pyrimidine ring can be protonated, making it amenable to ESI in positive ion mode. ESI typically produces minimal fragmentation, yielding a strong signal for the protonated molecule [M+H]+.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is ideal for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[3][4][13] Given the predicted moderate polarity of this compound, APCI is an excellent candidate. It often provides robust ionization for a wider range of compounds than ESI and can be less susceptible to matrix effects.[14]

Recommendation: For initial method development, it is advisable to screen both ESI and APCI sources. APCI may offer superior performance due to the compound's moderate polarity. However, ESI can also be effective, particularly with appropriate mobile phase modifiers that promote protonation.

Deciphering the Mass Spectrum: Predicted Adducts and Isotopic Patterns

In positive ion mode, the most abundant ion is expected to be the protonated molecule, [M+H]+. However, other adducts may also be observed, depending on the mobile phase composition.

AdductPredicted m/z
[M+H]+169.05271
[M+Na]+191.03465
[M+NH4]+186.07925
[M+K]+207.00859

Data sourced from PubChem predictions.[15]

The presence of the chlorine atom will produce a characteristic isotopic pattern for each of these ions. For example, for the [M+H]+ ion, a peak at m/z 171.04976 (corresponding to the 37Cl isotope) will be observed with an intensity of approximately 32% of the peak at m/z 169.05271 (corresponding to the 35Cl isotope).

Unraveling Fragmentation Pathways: A Mechanistic Approach

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing insights into the connectivity of a molecule by analyzing its fragmentation patterns.[6] The fragmentation of substituted pyrimidines is typically governed by the nature of the substituents on the pyrimidine ring.[1][2][16] The pyrimidine ring itself is relatively stable, often remaining intact in the major fragment ions.[16]

For this compound, we can predict several plausible fragmentation pathways originating from the protonated molecule ([M+H]+ at m/z 169.05).

Proposed Fragmentation Pathways:

Fragmentation_Pathways

  • Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrochloric acid. This would result in a fragment ion at m/z 133.05.

  • Loss of Ethylene from the Cyclopropyl Ring: The strained cyclopropyl ring can undergo cleavage, leading to the loss of ethylene (C2H4), resulting in a fragment at m/z 141.06.

  • Loss of a Methyl Radical: Cleavage of the methyl group would lead to the formation of a radical cation at m/z 154.03.

  • Loss of a Chlorine Radical: Homolytic cleavage of the C-Cl bond would result in a fragment ion at m/z 134.06.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment.

Experimental Protocols: A Guide to Implementation

The following protocols are designed to be robust and self-validating, providing a solid starting point for method development.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration curves and quality control samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min for UHPLC.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ion Source: ESI or APCI (positive ion mode).

  • Capillary Voltage (ESI): 3.5-4.5 kV.

  • Corona Current (APCI): 2-5 µA.

  • Source Temperature: 120-150 °C (ESI), 350-450 °C (APCI).

  • Desolvation Gas Flow: Dependent on the instrument.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[9][10]

  • Scan Range: m/z 50-500.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
  • Precursor Ion: Select the [M+H]+ ion (m/z 169.05) for fragmentation.

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Product Ion Scan: Acquire a full scan of the fragment ions.

Quantitative Analysis: Method Validation and Application

For quantitative analysis, a robust and validated method is essential.[17][18][19]

Method Validation Parameters
  • Linearity: Establish a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (relative standard deviation, RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Analytical Workflow

Analytical_Workflow

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires a systematic approach. By carefully selecting the ionization source, optimizing chromatographic and mass spectrometric parameters, and applying a mechanistic understanding of fragmentation, researchers can develop robust and reliable analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for the qualitative and quantitative analysis of this and other structurally related pyrimidine derivatives, ultimately facilitating advancements in drug discovery and development.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • This compound (C8H9ClN2) - PubChemLite. Available at: [Link]

  • APCI Atmospheric Pressure Chemical Ionization Mass Spectrometry. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. Available at: [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. Available at: [Link]

  • This compound | C8H9ClN2 | CID 43557492 - PubChem. Available at: [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available at: [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC - NIH. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Atmospheric-pressure chemical ionization - Wikipedia. Available at: [Link]

  • 2 Amino 4 chloro 6 methylpyrimidine - mzCloud. Available at: [Link]

  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. Available at: [Link]

  • Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry - Infoscience. Available at: [Link]

  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. Available at: [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. Available at: [Link]

  • The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+). Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available at: [Link]

  • 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem. Available at: [Link]

  • Chemistry 4631. Available at: [Link]

  • Assigning the ESI mass spectra of organometallic and coordination compounds - UVIC. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC - NIH. Available at: [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. Available at: [Link]

  • Publication: - Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available at: [Link]

  • Pyrimidine, 4,6-dichloro- - the NIST WebBook. Available at: [Link]

  • 14.4 Introduction to Mass Spectrometry | Organic Chemistry - YouTube. Available at: [Link]

Sources

The Multifaceted Biological Activity of 4-Chloro-2-cyclopropyl-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in essential biomolecules and its role as a versatile pharmacophore.[1] This guide focuses on a specific, highly functionalized subclass: 4-Chloro-2-cyclopropyl-6-methylpyrimidine and its derivatives. The unique combination of a reactive chlorine atom at the 4-position, a sterically influential cyclopropyl group at the 2-position, and a methyl group at the 6-position creates a chemical entity with significant and diverse biological potential. This document provides a comprehensive overview of the synthesis, mechanisms of action, and applications of these derivatives, with a primary focus on their potent anticancer and kinase inhibitory activities. Further explorations into their antiviral, herbicidal, and antimicrobial properties are also detailed, supported by field-proven experimental protocols and mechanistic insights to empower researchers in their discovery and development efforts.

The this compound Scaffold: A Profile

The core structure, this compound, serves as a critical building block for synthesizing a wide array of biologically active molecules.[2] Its inherent chemical properties are pivotal to its function and versatility.

Chemical Structure and Properties
  • Molecular Formula: C₈H₉ClN₂[3]

  • IUPAC Name: this compound[3]

  • Molecular Weight: 168.62 g/mol [3]

  • Key Features:

    • Pyrimidine Core: A foundational heterocyclic aromatic ring essential for various biological interactions.

    • 4-Chloro Group: This is the most reactive site on the ring, acting as a leaving group. It is the primary point for nucleophilic substitution, allowing for the facile introduction of diverse functional groups (amines, ethers, thiols) to generate extensive chemical libraries for structure-activity relationship (SAR) studies. The presence of chlorine can also enhance the anticancer activity of heterocyclic compounds.[4]

    • 2-Cyclopropyl Group: This small, rigid, lipophilic ring is crucial for binding to target proteins. It can fit into specific hydrophobic pockets within enzyme active sites, enhancing binding affinity and selectivity. In some derivatives, a cyclopropylamino group has been shown to be critical for antiviral efficacy.[5]

    • 6-Methyl Group: This group provides steric bulk and can influence the molecule's orientation within a binding pocket, fine-tuning its interaction with the target.

Rationale for Scientific Interest

The scientific pursuit of this scaffold is driven by its proven success as a template for potent modulators of key biological pathways. The ability to systematically modify the structure at the 4-position allows for the optimization of potency, selectivity, and pharmacokinetic properties. This makes the scaffold an ideal starting point for developing novel therapeutic agents and agrochemicals.[2][6]

Synthesis Strategies for Pyrimidine Derivatives

The synthesis of this compound derivatives typically follows a multi-step process that begins with the construction of the core pyrimidine ring, followed by chlorination.

General Synthetic Pathway

A common and effective approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine to form a dihydroxypyrimidine intermediate. This intermediate is then subjected to a chlorination reaction, often using powerful reagents like phosphorus oxychloride (POCl₃) or triphosgene, to yield the desired 4-chloro derivative.[7] This chlorinated intermediate is the key precursor for further derivatization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization A Cyclopropylamidine + Ethyl Acetoacetate B Condensation Reaction A->B Base catalyst C 2-Cyclopropyl-6-methylpyrimidine-4,6-diol B->C E Chlorination at 4-position C->E D Chlorinating Agent (e.g., POCl3) D->E F This compound E->F H Nucleophilic Aromatic Substitution F->H G Nucleophile (R-NH2, R-OH, etc.) G->H I Target Biologically Active Derivative H->I

Caption: Generalized synthesis workflow for derivatives.

Experimental Protocol: General Synthesis of the Chlorinated Intermediate

Objective: To synthesize this compound from commercial starting materials. This protocol is a representative amalgamation of standard organo-chemical procedures.[7]

  • Step 1: Synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol.

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add cyclopropylamidine hydrochloride followed by ethyl acetoacetate, maintaining a stoichiometric ratio.

    • Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 4M HCl) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the pyrimidin-4-ol intermediate.

  • Step 2: Chlorination.

    • Caution: This step involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a three-necked flask, suspend the dried 2-cyclopropyl-6-methylpyrimidin-4-ol in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-diethylaniline.[7]

    • Heat the mixture to reflux for 4-6 hours.

    • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product via column chromatography or recrystallization.

Anticancer and Kinase Inhibitory Activity

The most extensively documented biological activity of this class of compounds is their potential as anticancer agents, which is mechanistically linked to the inhibition of critical cell cycle-regulating enzymes.[2]

Mechanism of Action: Targeting the Cell Cycle Engine

Cancer is fundamentally a disease of uncontrolled cell proliferation.[8] The cell cycle is tightly regulated by a family of enzymes called Cyclin-Dependent Kinases (CDKs), which, when activated by their cyclin partners, phosphorylate key substrates to drive the cell from one phase to the next.[9] Another critical enzyme, Protein Kinase CK2, is a constitutively active kinase that promotes cell survival, proliferation, and suppresses apoptosis, and its upregulation is common in many cancers.[10]

Derivatives of this compound have been shown to inhibit both CDKs and CK2.[2] By binding to the ATP-binding site of these kinases, the compounds prevent the phosphorylation of their target substrates. This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently induces programmed cell death (apoptosis) in cancer cells.[2]

Signaling Pathway: CDK Inhibition and Apoptosis Induction

cluster_cell_cycle Cell Cycle Progression cluster_regulation Kinase Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK Cyclin/CDK Complexes CDK->S Promotes G1/S Transition CDK->M Promotes G2/M Transition Arrest Cell Cycle Arrest CDK->Arrest CK2 Protein Kinase CK2 Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits CK2->Apoptosis Inhibitor This compound Derivative Inhibitor->CDK Inhibits Inhibitor->CK2 Inhibits Arrest->Apoptosis Leads to

Caption: Mechanism of action via kinase inhibition.

In Vitro and In Vivo Efficacy Data

Studies have demonstrated significant antiproliferative activity in various human cancer cell lines.

Compound ClassCell Line(s)Activity TypeResultsReference
4-Chloro-6-cyclopropyl-2-methylpyrimidineBreast, Lung CancerProliferation InhibitionSignificant apoptosis observed[2]
4-Chloro-6-cyclopropyl-2-methylpyrimidineBreast, Lung CancerApoptosis InductionInduced at 10 µM to 50 µM over 48 hours[2]
In vivo Xenograft ModelHuman CancersTumor Growth InhibitionReduced tumor growth at 5 mg/kg[2]
Quinazoline-based pyrimidodiazepinesLeukemia, Colon, Melanoma, BreastCytotoxic ActivityUp to 10-fold higher than doxorubicin[11]
Methylene-bearing cyanopyrimidinesLung, Renal, Ovarian CancerGrowth InhibitionGI of 81.34% against NCI-H460 lung cancer[12]
Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Antiviral Properties

The pyrimidine nucleus is a well-established scaffold for antiviral drug discovery, with derivatives showing activity against a wide range of viruses including influenza, herpes, HIV, and coronaviruses.[13][14]

Activity Against Coronaviruses

Recent studies have highlighted the potential of pyrimidine derivatives against human coronaviruses. Specifically, compounds featuring a cyclopropylamino group have demonstrated notable efficacy against Human Coronavirus 229E (HCoV-229E).[5] The aliphatic chain and the presence of a secondary nitrogen at specific positions on the pyrimidine core appear to be critical for antiviral effectiveness.[5] The mechanism is often linked to the inhibition of viral replication enzymes or interference with host-cell factors, like cyclophilins, which are essential for the viral life cycle.[15]

Experimental Protocol: Viral Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by a test compound.

  • Cell Monolayer Preparation: Seed a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until 90-100% confluency is reached.

  • Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a known dilution of the virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the infection, prepare various concentrations of the pyrimidine derivative in an overlay medium (e.g., DMEM with 2% low-melting-point agarose).

  • Overlay Application: After the 1-hour adsorption period, remove the viral inoculum and overlay the cell monolayer with 3 mL of the compound-containing agarose medium. Include a virus-only control.

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for 2-3 days, allowing for the formation of viral plaques (zones of cell death).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control to determine the EC₅₀ (the concentration at which 50% of viral replication is inhibited).

Herbicidal Applications

Pyrimidine derivatives are a significant class of commercial herbicides.[16][17] Their mode of action in plants often involves the inhibition of essential enzymes that are unique to plant biosynthetic pathways.

Target Enzymes and Mechanism
  • Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS): This is a primary target. AHAS is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of AHAS starves the plant of these essential amino acids, leading to growth cessation and death.[18][19]

  • Protoporphyrinogen Oxidase (PPO): Some pyrimidine derivatives act by inhibiting PPO, an enzyme involved in chlorophyll and heme biosynthesis.[20] Inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.[20]

The structural features of this compound make it an attractive scaffold for developing new herbicides with potentially novel binding modes to overcome existing weed resistance.

Safety and Toxicity Profile

While demonstrating potent biological activity, it is crucial to consider the safety profile of the core compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

These findings underscore the need for careful handling in a laboratory setting and for medicinal chemistry efforts to focus on designing derivatives with improved therapeutic indices.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure with a remarkable breadth of biological activities. Its demonstrated efficacy as a kinase inhibitor makes it a highly promising platform for the development of next-generation anticancer therapeutics. Furthermore, its potential in antiviral and herbicidal applications warrants significant investigation.

Future research should focus on:

  • Expanding Chemical Diversity: Leveraging the reactive 4-chloro position to synthesize large, diverse libraries to perform extensive SAR studies.

  • Target Deconvolution: Using chemoproteomics and molecular docking to identify the precise molecular targets for the most active compounds and elucidate their binding modes.

  • Optimizing ADMET Properties: Modifying the scaffold to mitigate toxicity, improve metabolic stability, and enhance oral bioavailability.

  • Combating Resistance: Designing derivatives that are effective against drug-resistant cancer cell lines or herbicide-resistant weed biotypes.

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full potential of this compound derivatives can be unlocked, paving the way for novel solutions in medicine and agriculture.

References

  • Benchchem. (n.d.). 4-Chloro-6-cyclopropyl-2-methylpyrimidine | CAS 1159818-45-7.
  • PubChem. (n.d.). This compound.
  • Abdel-Halim, M., et al. (n.d.). Recent Advances in the Discovery of CK2 Inhibitors. PMC - PubMed Central.
  • PubMed. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds.
  • MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Taylor & Francis. (n.d.). Full article: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.
  • PubMed. (2022, December 20). Antiviral activity of pyrimidine containing compounds: Patent review.
  • ResearchGate. (n.d.). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.
  • The Pharma Innovation. (2023, December 12). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • PubMed. (2025, August 15). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review.
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.
  • ScienceDirect. (n.d.). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2.
  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • PubMed. (n.d.). Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions.
  • ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry.
  • OUCI. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Request PDF.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • ResearchGate. (n.d.). Methylene‐bearing sulfur‐containing cyanopyrimidine derivatives for treatment of cancer: Part‐II | Request PDF.
  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-cyclopropyl-6-methylpyrimidine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a key intermediate in modern drug discovery. While specific toxicological data for this compound is not extensively published, a robust safety protocol can be established by examining the known hazards of structurally similar chloropyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals who handle this and related compounds in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Understanding the Compound: A Profile of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] The presence of a chlorine atom on the pyrimidine ring imparts reactivity that is crucial for synthetic transformations, but it also necessitates careful handling due to potential biological interactions. The cyclopropyl and methyl groups further modify the compound's steric and electronic properties.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉ClN₂

  • Molecular Weight: 168.62 g/mol [5]

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for the title compound, a conservative risk assessment has been conducted based on data from analogous chloropyrimidine derivatives. The primary hazards associated with this class of compounds are consistently identified as follows:

  • Acute Oral Toxicity: Harmful if swallowed.[6][7]

  • Skin Irritation: Causes skin irritation.[6][8][9][10]

  • Serious Eye Irritation: Causes serious eye irritation.[6][9][10]

  • Respiratory Tract Irritation: May cause respiratory irritation.[6][9]

It is crucial to handle this compound as if it possesses all these hazards. The underlying principle is that the chloro-substituted pyrimidine core is the primary driver of this toxicological profile.

Table 1: GHS Hazard Classifications of Analogous Chloropyrimidine Derivatives
CompoundAcute Oral ToxicitySkin IrritationEye IrritationRespiratory IrritationSource(s)
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidineHarmful if swallowed (H302)Causes skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335)[6]
4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidineNot ClassifiedCauses skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335)[11]
2-Chloro-4-methylpyrimidineNot ClassifiedCauses skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335)[10]
4-Amino-6-chloro-2-methylpyrimidineHarmful if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation[8]
2,6-Diamino-4-chloropyrimidineHarmful if swallowed (H302)Causes skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335)[7][9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through inhalation, ingestion, and dermal contact.

Primary Engineering Controls

All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood.[12] This is the most critical engineering control as it prevents the inhalation of airborne particles or vapors and provides a physical barrier between the researcher and the chemical. The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat is essential to protect against splashes and spills.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[13]

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is paramount for ensuring a safe laboratory environment.

Handling
  • Work in a designated area: All work with this compound should be performed in a designated and clearly labeled area within a chemical fume hood.

  • Avoid dust formation: When handling the solid material, minimize the creation of dust.[12]

  • Prevent contact: Avoid contact with skin, eyes, and clothing.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8][9]

Storage
  • Container: Store in a tightly closed, properly labeled container.[8][12]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[12][14]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][12][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Spill Response

A spill of this compound should be treated as a hazardous event. The following workflow outlines the necessary steps for a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe evacuate_major Evacuate the Laboratory Activate Emergency Alarm major_spill->evacuate_major contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize (if applicable and safe) Consult SDS for appropriate neutralizer contain->neutralize collect Collect Absorbed Material (Use non-sparking tools) neutralize->collect decontaminate Decontaminate the Area collect->decontaminate dispose Package Waste in a Labeled Container for Hazardous Waste Disposal decontaminate->dispose report Report the Incident to Lab Supervisor/Safety Officer dispose->report end Procedure Complete report->end call_emergency Call Emergency Response Team evacuate_major->call_emergency

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[13] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[13]

Conclusion

While this compound is a valuable building block in pharmaceutical research, its handling requires a thorough understanding of the potential hazards associated with chloropyrimidine derivatives. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The principles of scientific integrity and trustworthiness are upheld when a proactive and informed approach to safety is prioritized.

References

  • 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014-01-13). 4-Amino-6-chloro-2-methylpyrimidine.
  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). 2,6-Diamino-4-chloropyrimidine.
  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-10-06). 2-Chloro-4-methylpyrimidine, 98%.
  • This compound | C8H9ClN2 | CID 43557492 - PubChem. (n.d.).
  • 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).
  • SAFETY DATA SHEET. (2013-11-01). 2-Chloro-4-methylpyrimidine.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (n.d.).
  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024-02-01). Retrieved from International Journal of Pharmaceutical Sciences and Research.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025-08-08).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.).
  • 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS - Muby Chemicals. (n.d.).
  • 4-Chloro-2-methylpyrimidine AldrichCPR 4994-86-9 - Sigma-Aldrich. (n.d.).
  • 4-CHLORO-2-METHYLPYRIMIDINE SDS, 4994-86-9 Safety Data Sheets - ECHEMI. (n.d.).
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025-10-16).
  • SAFETY DATA SHEET. (2014-11-13). 2,4-Pyrimidinediamine, 6-chloro-.
  • 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine | C9H11ClN2 | CID 80464763. (2026-01-18).
  • 4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine - Sigma-Aldrich. (n.d.).

Sources

Methodological & Application

Synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the condensation of 1-cyclopropylbutane-1,3-dione and guanidine carbonate to form the intermediate 2-amino-4-cyclopropyl-6-methylpyrimidine. This intermediate is subsequently converted to 2-cyclopropyl-6-methylpyrimidin-4-ol, which then undergoes chlorination using phosphorus oxychloride (POCl₃) to yield the final product. This guide emphasizes the causality behind procedural choices, robust safety measures, and methods for characterization, ensuring a reliable and reproducible workflow for researchers.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds. This compound (CAS No. 7043-11-0) is a key intermediate, offering multiple reactive sites for further functionalization in synthetic chemistry programs.[1] The chloro-substituent at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, while the cyclopropyl and methyl groups modulate the molecule's steric and electronic properties.

The synthetic strategy detailed herein is a robust and well-established pathway for constructing such pyrimidine systems. It involves two primary stages:

  • Pyrimidine Ring Formation: Construction of the core heterocyclic ring via a condensation reaction.

  • Chlorination: Conversion of a pyrimidinol intermediate to the target chloropyrimidine.

This protocol is designed to be self-validating by providing clear explanations for each step, from reagent selection to work-up procedures, ensuring both efficiency and safety.

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination A 1-Cyclopropylbutane-1,3-dione C 2-Amino-4-cyclopropyl-6-methylpyrimidine A:e->C:w + Guanidine (Condensation) B Guanidine Carbonate B:e->C:w D 2-Cyclopropyl-6-methylpyrimidin-4-ol C:e->D:w Hydrolysis / Diazotization F This compound D:e->F:w Chlorination E Phosphorus Oxychloride (POCl₃) E:e->F:w Reagent

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol

This initial stage involves two reactions: the formation of an aminopyrimidine intermediate followed by its conversion to the corresponding pyrimidinol.

Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine (Intermediate I)

Principle and Rationale: This reaction is a classic Biginelli-type condensation. 1-cyclopropylbutane-1,3-dione provides the C-C-C-C backbone, while guanidine serves as the N-C-N source to form the heterocyclic ring. The reaction is typically base-catalyzed and driven by the removal of water. A patent describing a similar synthesis confirms this approach is effective.[2]

Materials and Reagents

Reagent/SolventCAS No.M.W. ( g/mol )QuantityNotes
1-Cyclopropylbutane-1,3-dione26978-43-4126.1510.0 g (79.3 mmol)Starting material
Guanidine Carbonate593-85-1180.1615.0 g (83.3 mmol)N-C-N source
Water (Deionized)7732-18-518.02150 mLReaction solvent
Dichloromethane (DCM)75-09-284.93~300 mLExtraction solvent
Magnesium Sulfate (anhydrous)7487-88-9120.37As neededDrying agent

Experimental Protocol

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-butane-1,3-dione (10.0 g), guanidine carbonate (15.0 g), and deionized water (150 mL).[2]

  • Heat the mixture to 95 °C with vigorous stirring. Maintain this temperature for 5 hours.[2] The mixture will become a suspension.

  • After 5 hours, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to a final volume of approximately 50 mL.[2]

  • Transfer the cooled aqueous concentrate to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid residue.[2]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-cyclopropyl-6-methylpyrimidine. Expected yield is approximately 5 g.[2]

Synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol (Intermediate II)

Principle and Rationale: The conversion of the 2-amino group to a hydroxyl group is a standard transformation in heterocyclic chemistry, typically achieved via diazotization with sodium nitrite in an acidic medium, followed by warming to decompose the diazonium salt. This produces the more stable pyrimidin-4-one tautomer, which is the necessary precursor for the subsequent chlorination step.

Materials and Reagents

Reagent/SolventCAS No.M.W. ( g/mol )QuantityNotes
2-Amino-4-cyclopropyl-6-methylpyrimidine136551-03-8151.205.0 g (33.1 mmol)Intermediate I
Sulfuric Acid (conc.)7664-93-998.08~10 mLAcidic medium
Sodium Nitrite (NaNO₂)7632-00-069.002.5 g (36.2 mmol)Diazotizing agent
Water (Deionized)7732-18-518.02~100 mLSolvent

Experimental Protocol

  • In a 250 mL beaker, carefully add concentrated sulfuric acid (~10 mL) to deionized water (50 mL) while cooling in an ice bath.

  • To the cooled acid solution, add 2-amino-4-cyclopropyl-6-methylpyrimidine (5.0 g) in portions with stirring until fully dissolved. Maintain the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (2.5 g) in water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred pyrimidine solution, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • Remove the ice bath and gently warm the reaction mixture to 50-60 °C. Nitrogen gas will evolve as the diazonium salt decomposes. Continue warming until gas evolution ceases (approx. 1-2 hours).

  • Cool the reaction mixture to room temperature. The product, 2-cyclopropyl-6-methylpyrimidin-4-ol, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired pyrimidinol intermediate.

Part 2: Synthesis of this compound

Principle and Rationale: The conversion of a pyrimidinol (or its pyrimidinone tautomer) to a chloropyrimidine is a crucial transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction.[3][4] It acts as both a chlorinating agent and a dehydrating agent. The mechanism is analogous to a Vilsmeier-Haack reaction, where POCl₃ activates the carbonyl oxygen of the pyrimidinone, facilitating nucleophilic attack by chloride.[5][6][7] The reaction is often performed at reflux, and sometimes a tertiary amine base is added to neutralize the HCl byproduct, driving the equilibrium towards the product.[8][9]

Materials and Reagents

Reagent/SolventCAS No.M.W. ( g/mol )QuantityNotes
2-Cyclopropyl-6-methylpyrimidin-4-ol155981-22-7152.184.0 g (26.3 mmol)Intermediate II
Phosphorus Oxychloride (POCl₃)10025-87-3153.3325 mL (~41 g)Chlorinating agent and solvent; use in excess[4][10]
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.245.4 mL (31.5 mmol)Optional: HCl scavenger[8]
Toluene108-88-392.1450 mLOptional: Co-solvent[8]
Dichloromethane (DCM)75-09-284.93~200 mLExtraction solvent
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor neutralization

Experimental Protocol

Chlorination_Workflow start Start react Combine Pyrimidinol, POCl₃, and Toluene in Flask start->react heat Heat to Reflux (e.g., 110-120 °C) for 3-4 hours react->heat cool_down Cool to Room Temperature heat->cool_down concentrate Remove Excess POCl₃ Under Vacuum cool_down->concentrate quench CAUTIOUSLY Quench Residue with Crushed Ice concentrate->quench CRITICAL STEP neutralize Neutralize with Sat. NaHCO₃ (aq) to pH 7-8 quench->neutralize extract Extract with DCM (3x) neutralize->extract dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Column Chromatography or Distillation dry->purify end_node Final Product purify->end_node

Caption: Workflow for the chlorination of 2-cyclopropyl-6-methylpyrimidin-4-ol.

  • Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

  • Charging the Flask: To the flask, add 2-cyclopropyl-6-methylpyrimidin-4-ol (4.0 g), toluene (50 mL), and phosphorus oxychloride (25 mL). If using a base, add N,N-diisopropylethylamine at this stage.[8]

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride and toluene under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets).

  • Work-up (CRITICAL SAFETY STEP):

    • Place the flask containing the viscous residue in a large ice-water bath.

    • EXTREMELY CAUTIOUSLY and slowly, add crushed ice in small portions to the residue with vigorous stirring. This reaction is highly exothermic and releases HCl gas.[4] Ensure the fume hood sash is lowered and appropriate PPE is worn.

    • Continue adding ice until the reaction subsides. The mixture should become a manageable aqueous slurry.

  • Neutralization and Extraction:

    • Slowly neutralize the acidic aqueous mixture to pH 7-8 by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Safety and Hazard Management

Phosphorus Oxychloride (POCl₃) is extremely hazardous and requires strict safety protocols.

  • Corrosivity and Toxicity: POCl₃ is highly corrosive and toxic. Contact with skin or eyes can cause severe burns and permanent damage.[11] Inhalation is corrosive to the respiratory system and can be fatal.[11][12]

  • Reactivity: It reacts violently with water, alcohols, and other protic solvents in a highly exothermic reaction, releasing toxic hydrogen chloride and phosphorus oxide gases.[4] NEVER add water directly to bulk POCl₃.

  • Handling:

    • Always handle POCl₃ in a certified, high-performance chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[11]

    • Ensure an emergency eyewash and safety shower are immediately accessible.

    • Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.

General Precautions:

  • All chemical waste must be disposed of in accordance with local and institutional regulations.

  • Perform a thorough risk assessment before beginning any chemical reaction.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Physical Appearance: Expected to be a colorless to light yellow oil or low-melting solid.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. Expected ¹H NMR signals would include a singlet for the pyrimidine proton, a singlet for the methyl group, and multiplets for the cyclopropyl protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight (168.62 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio).[1]

References

  • Jiangsu Ruishi Biotechnology Co ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]

  • (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
  • Al-Tel, T. H. (2011). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

  • (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

  • Robins, R. K. (1962). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Iowa State University. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. Synfacts. [Link]

  • (n.d.). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. LANXESS. [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • National Research Council. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. The National Academies Press. [Link]

  • ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

  • Sridharan, V. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (2005). Novel processes for the synthesis of cyclopropyl compounds. WO2005051904A2.
  • (1998). Method for preparing 2,4,6-trichloropyrimidine. KR19980063957A.
  • Kovtun, A. V., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-cyclopropyl-6-methylpyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of an amino group at the C4 position of a substituted pyrimidine, such as 4-chloro-2-cyclopropyl-6-methylpyrimidine, is a critical transformation for creating libraries of potential drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and suffer from limited substrate scope.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the coupling of this compound with a variety of primary amines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this specific class of substrates.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1]

  • Ligand Exchange/Amine Coordination: The primary amine coordinates to the Pd(II) center, displacing a halide ion. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each step is heavily influenced by the choice of palladium precursor, ligand, base, and solvent.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (R-NH2, Base) Ar-Pd(II)(L)-NHR->Pd(0)L Ar-NHR Ar-NHR Ar-Pd(II)(L)-NHR->Ar-NHR Reductive Elimination Ar-X 4-Chloro-2-cyclopropyl- 6-methylpyrimidine R-NH2 Primary Amine Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, palladium precatalyst, ligand, and base to a dry reaction vessel. B 2. Seal the vessel and purge with an inert gas (e.g., Argon). A->B C 3. Add degassed solvent and the primary amine via syringe. B->C D 4. Heat the reaction mixture to the desired temperature with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with water or sat. aq. NH4Cl. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure using XPhos Pd G3 Precatalyst

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.2 M concentration relative to the pyrimidine)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the anhydrous, degassed toluene via syringe, followed by the primary amine.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-cyclopropyl-6-methylpyrimidine derivative.

Protocol 2: Alternative Conditions with a Weaker Base

For primary amines or substrates with base-sensitive functional groups, a weaker base and potentially a more active ligand system may be required.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • BrettPhos (0.02 equiv, 2 mol%)

  • Cesium carbonate (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.2 M concentration relative to the pyrimidine)

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base.

  • Heat the reaction mixture to 110 °C and monitor the progress. Reaction times may be longer with a weaker base.

  • Follow the work-up and purification procedure as outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium precatalyst.- Ensure all reagents and solvents are anhydrous and degassed.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water- Non-optimal ligand-to-metal ratio- Scrupulously dry all reagents and solvents.- Increase the ligand loading to 3-4 mol%.
Double Arylation of Primary Amine - High catalyst loading- Prolonged reaction time- Reduce the catalyst loading.- Monitor the reaction closely and stop it upon consumption of the starting material.- Consider using a ligand like BrettPhos, which is known to favor monoarylation.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-2-cyclopropyl-6-methylpyrimidine derivatives from primary amines. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields and excellent selectivity. The protocols and insights provided in this guide serve as a strong foundation for the successful implementation of this critical transformation in drug discovery and development programs.

References

  • Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13636-13648. [Link]

  • Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16118-16131. [Link]

  • Loh, J., et al. (2025). Optimising a Buchwald-Hartwig amination using the ChemSpeed automated synthesiser. University of Leeds. [Link]

  • Nagy, G., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3737. [Link]

  • Snieckus, V., et al. (2017). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 48(32). [Link]

  • Zare, A., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 12(23), 3845-3852. [Link]

  • The Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Roland, S., & Kadouri-Puchot, C. (2009). Palladium-Catalyzed Cyclization of Unsaturated β-Amino Alcohols: A New Access to Enantiopure Bicyclic Oxazolidines. Organic Letters, 11(16), 3746-3749. [Link]

  • Li, Y., et al. (2021). Palladium-Catalyzed Synthesis of 5-Iminopyrrolones through Isocyanide Double Insertion Reaction with Terminal Alkynes and Water. The Journal of Organic Chemistry, 86(17), 11849-11857. [Link]

  • Fallot, L., et al. (2022). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Molecules, 27(22), 7933. [Link]

  • Cirrincione, G., et al. (2018). (2-Amino-4,6-dihydroxypyrimidine)-based catalyst system for SMC on the... ResearchGate. [Link]

  • Curti, C., et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Di Mauro, G., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 12(2), 148. [Link]

Sources

Reaction of 4-Chloro-2-cyclopropyl-6-methylpyrimidine with substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-Aryl-2-cyclopropyl-6-methylpyrimidin-4-amines

Topic: Reaction of 4-Chloro-2-cyclopropyl-6-methylpyrimidine with Substituted Anilines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, the N-aryl-pyrimidin-4-amine motif is recognized as a privileged structure, frequently employed in the design of kinase inhibitors for oncology and immunology. The strategic introduction of substituents onto this core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 2-cyclopropyl and 6-methyl groups on the pyrimidine ring are valuable modulators of these properties; the cyclopropyl group, for instance, can enhance metabolic stability and binding affinity.[1]

This document provides a detailed guide to the synthesis of a library of N-aryl-2-cyclopropyl-6-methylpyrimidin-4-amines via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a robust and adaptable experimental protocol, and discuss the factors influencing reaction outcomes.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3][4] This pathway is favorable because the pyrimidine ring is an electron-deficient aromatic system, a consequence of the inductive and mesomeric electron-withdrawing effects of its two nitrogen atoms.[3][4] This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the C4 position of the pyrimidine ring. This position is activated towards substitution by the adjacent ring nitrogens. This step disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Restoration of Aromaticity: The aromatic system is restored through the expulsion of the chloride ion, which is a good leaving group.

  • Proton Transfer: A final proton transfer step, typically involving a solvent molecule or a base, neutralizes the product, yielding the stable N-aryl-2-cyclopropyl-6-methylpyrimidin-4-amine and hydrochloric acid (HCl) as a byproduct.

The nucleophilicity of the aniline is a critical factor. Electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) increase the electron density on the amino nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) decrease nucleophilicity, often requiring more forcing conditions like higher temperatures or longer reaction times.[4][5] Acid catalysis can be employed to protonate a ring nitrogen of the pyrimidine, further increasing the electrophilicity of the C4 carbon and promoting the reaction, especially for less reactive anilines.[6]

SNAr_Mechanism Figure 1: S(N)Ar Reaction Mechanism sub 4-Chloro-2-cyclopropyl- 6-methylpyrimidine mc Meisenheimer Complex (Intermediate) sub->mc 1. Nucleophilic Attack nuc Substituted Aniline (Nu-H) nuc->mc prod N-Aryl-2-cyclopropyl- 6-methylpyrimidin-4-amine mc->prod 2. Chloride Elimination hcl HCl mc->hcl 3. Proton Transfer

Caption: Figure 1: S(N)Ar Reaction Mechanism.

Pillar 2: A Verifiable Protocol for Synthesis

This protocol is designed to be a self-validating system. In-process controls (TLC, LC-MS) are integrated to ensure reaction completion and identify potential issues, while final product characterization confirms the success of the synthesis.

Materials and Reagents
  • Substrate: this compound (≥97% purity)

  • Nucleophiles: Various substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline, 3-aminobenzonitrile) (≥98% purity)

  • Solvents: 2-Propanol (IPA), n-Butanol (n-BuOH), N,N-Dimethylformamide (DMF), Dioxane (ACS grade or higher)

  • Acid Catalyst (optional): Concentrated Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH)

  • Base (optional): Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)

  • TLC Supplies: Silica gel 60 F₂₅₄ plates, Ethyl Acetate, Hexanes

  • Purification: Silica gel for column chromatography (230-400 mesh)

Safety Note: this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

General Experimental Procedure

The following procedure outlines a general method for the acid-catalyzed reaction. Modifications may be necessary based on the reactivity of the specific aniline used.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired solvent (e.g., 2-propanol or n-butanol, ~0.2 M concentration). Begin stirring and add the substituted aniline (1.1 - 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) or p-TsOH (0.1 eq). For reactions sensitive to acid, a base like DIPEA (1.5 eq) can be used to scavenge the HCl byproduct.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.

  • In-Process Control (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 30% Ethyl Acetate in Hexanes. The reaction is complete upon the disappearance of the limiting starting material (visualized under UV light). LC-MS can also be used for more precise monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel.

Workflow Figure 2: Experimental Workflow start_end start_end process process control control result result A 1. Assemble Glassware (Flask, Condenser) B 2. Add Reactants & Solvent (Pyrimidine, Aniline, IPA) A->B C 3. Add Catalyst (HCl) B->C D 4. Heat to Reflux (80-120 °C) C->D E 5. Monitor Reaction D->E F 6. Reaction Complete? E->F F->D No G 7. Cool & Quench (NaHCO3 aq.) F->G Yes H 8. Extraction (Ethyl Acetate) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, LC-MS) I->J K Pure Product J->K

Caption: Figure 2: Experimental Workflow.

Pillar 3: Authoritative Grounding & Data

The outcome of the reaction is highly dependent on the electronic nature of the aniline substituent. The following table summarizes expected results for a range of anilines, providing a predictive framework for researchers.

Aniline SubstituentTypeExpected ReactivityTypical ConditionsAnticipated YieldNotes
4-Methoxy (-OCH₃)EDGHigh2-Propanol, 80 °C, 2-4 h>90%Electron-donating group enhances aniline nucleophilicity.
Aniline (-H)NeutralModeraten-Butanol, 100 °C, 6-8 h80-90%Baseline reaction.
4-Chloro (-Cl)EWGModerate-Lown-Butanol, 120 °C, 12-16 h65-80%Halogen deactivates the ring but reaction is generally clean.
3-Cyano (-CN)EWGLowDioxane/HCl, 120 °C, 24 h40-60%Strong deactivation requires more forcing conditions.
2-Methyl (-CH₃)EDGModerate-Lown-Butanol, 120 °C, 18-24 h50-70%Steric hindrance from the ortho-substituent slows the reaction.

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are estimates and will vary.

Trustworthiness through Characterization

The integrity of this protocol is validated by the thorough characterization of the synthesized compounds. The identity and purity of each product must be unequivocally confirmed using a suite of analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom. The appearance of signals corresponding to both the pyrimidine and aniline fragments, along with the disappearance of the C4-Cl signal, confirms the substitution.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and elemental composition, providing definitive proof of the product's identity.

By rigorously applying these in-process controls and final characterization methods, researchers can have high confidence in the outcome of the synthesis, ensuring the reliability and reproducibility of their results.

References

  • ResearchGate. (2021). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link]

  • Google Patents. (2004). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • GalChimia. (2020). A Different Approach to Anilines. Available at: [Link]

  • National Institutes of Health. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC. Available at: [Link]

  • SciELO. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Available at: [Link]

  • Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). National Center for Biotechnology Information. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 4-Chloro-2-cyclopropyl-6-methylpyrimidine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity for a Versatile Pyrimidine Scaffold

4-Chloro-2-cyclopropyl-6-methylpyrimidine is a substituted pyrimidine derivative with a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g/mol .[1] Its structure, featuring a reactive chloro group, a cyclopropyl moiety, and a methyl group on the pyrimidine core, makes it a valuable building block in medicinal chemistry and drug discovery.[2] The chloro substituent at the 4-position is a key reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.[2] The cyclopropyl group can enhance metabolic stability and influence the pharmacokinetic profile of resulting molecules.[2] Given its role as a synthetic intermediate, achieving high purity of this compound is paramount to ensure the integrity and success of subsequent synthetic steps and biological screening. This document provides a detailed guide to the purification of this compound using column chromatography, a fundamental and widely used technique for the separation of organic compounds.[3][4]

Core Principles: Leveraging Polarity for Chromatographic Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For the purification of moderately polar organic molecules like this compound, normal-phase chromatography is the method of choice.

  • Stationary Phase: A polar adsorbent material, typically silica gel (SiO₂), is used. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds and dipole-dipole interactions with the molecules to be separated.[5]

  • Mobile Phase: A non-polar or moderately polar solvent, or a mixture of solvents, that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter that is adjusted to achieve optimal separation.[6]

The separation mechanism relies on the principle that compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly.[5] By carefully selecting the mobile phase composition, a mixture of compounds can be resolved into its individual components.

Method Development: The Indispensable Role of Thin-Layer Chromatography (TLC)

Before performing a preparative-scale column chromatography separation, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[6] TLC is a rapid and efficient analytical technique that provides a preview of the separation that can be expected on a column. The goal of TLC analysis is to find a solvent system that results in a good separation of the target compound from any impurities, with the target compound having a retention factor (Rf) ideally between 0.2 and 0.4.[6]

The Rf value is a measure of the distance traveled by a compound relative to the distance traveled by the solvent front:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound that adheres more strongly to the silica gel, while a higher Rf value signifies a less polar compound.[5]

Experimental Protocol for TLC Method Development
  • Preparation of TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., silica gel 60 F₂₅₄). With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[5]

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the sample solution onto the baseline of the TLC plate. The spot should be small and concentrated to ensure good resolution.[5]

  • Developing the TLC Plate: Prepare a series of developing chambers (beakers covered with a watch glass will suffice) with different solvent systems of varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7]

  • Elution: Place the spotted TLC plate into the developing chamber, ensuring that the solvent level is below the baseline.[7] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (at 254 nm). If the compounds are not UV-active, other visualization techniques such as staining with potassium permanganate or iodine can be used.

  • Analysis and Optimization: Calculate the Rf value for each spot. Adjust the polarity of the solvent system to achieve the target Rf value for this compound and maximal separation from impurities. If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If the Rf is too low, increase the polarity of the mobile phase (increase the proportion of the polar solvent).[6]

Data Presentation: TLC Solvent System Screening
Solvent System (Hexane:Ethyl Acetate, v/v)PolarityExpected Rf of Target CompoundObservations
95:5Low> 0.6Poor separation, all components run near the solvent front.
90:10Low-Medium0.4 - 0.6Improved separation, but Rf may still be too high.
85:15 Medium 0.2 - 0.4 Optimal for good separation from both more and less polar impurities.
80:20Medium-High< 0.2Rf is too low, long elution time on the column.
70:30High~0Compound remains at the baseline.

Note: These are hypothetical values to illustrate the optimization process. Actual Rf values must be determined experimentally.

Visualizing the Path to Purity: The Purification Workflow

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude 4-Chloro-2-cyclopropyl- 6-methylpyrimidine TLC_Dev TLC Method Development (Solvent System Optimization) Crude_Sample->TLC_Dev Determine optimal mobile phase Column_Packing Column Packing (Silica Gel Slurry) TLC_Dev->Column_Packing Informs solvent choice Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Elution with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor purity Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure 4-Chloro-2-cyclopropyl- 6-methylpyrimidine Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Protocol for Preparative Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted as needed.

Materials and Equipment
  • Crude this compound

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Separatory funnel or addition funnel for solvent reservoir

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology
  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the cotton plug.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 85:15 hexane:ethyl acetate). The consistency should be that of a pourable paste.

    • Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.

    • Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the silica gel bed, as this can cause cracking and channeling, which will ruin the separation.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in numbered test tubes or flasks as the solvent starts to elute from the column.

    • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC. Spot the starting material, and every few collected fractions on the same TLC plate to track the elution of the desired compound and any impurities.

    • Fractions containing the pure this compound (as determined by a single spot on the TLC plate at the correct Rf) should be combined.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the final product by appropriate analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.

Visualizing the Decision-Making Process in Method Development

Method_Development_Logic Logic for Chromatographic Method Development Start Start: Crude Product Mixture TLC_Screen Perform TLC with a test solvent system (e.g., 90:10 Hexane:EtOAc) Start->TLC_Screen Analyze_Rf Analyze Rf value of the target compound TLC_Screen->Analyze_Rf Rf_High Rf > 0.4 (Too Non-polar) Analyze_Rf->Rf_High High Rf_Low Rf < 0.2 (Too Polar) Analyze_Rf->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 (Optimal) Analyze_Rf->Rf_Good Good Decrease_Polarity Decrease mobile phase polarity (Increase % Hexane) Rf_High->Decrease_Polarity Increase_Polarity Increase mobile phase polarity (Increase % EtOAc) Rf_Low->Increase_Polarity Proceed_Column Proceed to Column Chromatography Rf_Good->Proceed_Column Decrease_Polarity->TLC_Screen Re-screen Increase_Polarity->TLC_Screen Re-screen

Caption: Decision tree for optimizing the mobile phase in chromatography.

Safety Considerations

  • This compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation and an allergic skin reaction.[1]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used in column chromatography (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Handle with care and dispose of waste according to institutional guidelines.

Conclusion

The protocol described herein provides a comprehensive and systematic approach to the purification of this compound using silica gel column chromatography. By first optimizing the separation conditions with TLC, researchers can confidently scale up the purification to obtain a high-purity product essential for further research and development in areas such as medicinal chemistry. The principles and techniques outlined are broadly applicable to the purification of other small organic molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43557492, this compound. Retrieved from [Link].

  • Conti, P., Cilibrizzi, A., De Luca, A., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Medicinal Chemistry Letters, 9(5), 452-457. Retrieved from [Link].

  • Google Patents (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Chemistry LibreTexts (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link].

  • University of Siena (2018). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link].

  • Massachusetts Institute of Technology OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Retrieved from [Link].

  • Wren, S. P. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Chromatography B, 803(1), 149-154. Retrieved from [Link].

  • Organic Syntheses. 2-chloropyrimidine. Retrieved from [Link].

  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-11. Retrieved from [Link].

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Retrieved from [Link].

  • Díaz-Fernández, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. Retrieved from [Link].

  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921. Retrieved from [Link].

  • Wikipedia. Imidazole. Retrieved from [Link].

  • Google Patents (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54595731, 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80464763, 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine. Retrieved from [Link].

  • PubChemLite. 4-chloro-6-cyclopropyl-2-methylpyrimidine. Retrieved from [Link].

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The unique electronic properties of the diazine ring system, coupled with the diverse functionalities that can be introduced at various positions, make pyrimidine derivatives a fertile ground for drug discovery. The target molecule, 4-Chloro-2-cyclopropyl-6-methylpyrimidine, is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of a chloro-substituent at the 4-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution (SNAr), while the cyclopropyl and methyl groups contribute to the molecule's lipophilicity and steric profile, influencing its binding to biological targets.

This comprehensive guide provides a detailed, scalable, and field-proven three-step synthetic route to this compound, starting from readily available and cost-effective starting materials. Furthermore, this document includes protocols for the synthesis of the key reagent, cyclopropylamine, and emphasizes safety considerations, particularly when handling hazardous materials like phosphorus oxychloride.

Overall Synthetic Strategy: A Three-Pronged Approach to the Target Molecule

The synthesis of this compound is strategically designed in three main stages, ensuring high yields, scalability, and ease of purification. The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Part 1: Pyrimidine Core Synthesis cluster_1 Part 2: Chlorination cluster_2 Part 3: Regioselective Amination A Ethyl Acetoacetate + Urea B 2,4-Dihydroxy-6-methylpyrimidine A->B  Cyclocondensation   C 2,4-Dichloro-6-methylpyrimidine B->C  POCl3 (Solvent-Free)   E This compound C->E D Cyclopropylamine D->E  SNAr at C4  

Figure 1: Overall synthetic workflow for this compound.

This modular approach allows for the optimization of each step independently and facilitates the production of the target molecule on a large scale.

Part 1: Synthesis of the Pyrimidine Core - 2,4-Dihydroxy-6-methylpyrimidine

The synthesis of the pyrimidine core is achieved through a well-established cyclocondensation reaction, a variant of the Biginelli reaction, which is known for its simplicity and efficiency.[1][2]

Reaction Mechanism

The reaction proceeds via the condensation of a β-ketoester (ethyl acetoacetate) with a urea molecule under basic conditions. The mechanism involves the initial formation of an enolate from ethyl acetoacetate, which then attacks the carbonyl carbon of urea. Subsequent cyclization and dehydration lead to the formation of the stable dihydroxypyrimidine ring.

Biginelli_Mechanism Ethyl_Acetoacetate Ethyl Acetoacetate Enolate Enolate Intermediate Ethyl_Acetoacetate->Enolate Urea Urea Adduct Initial Adduct Urea->Adduct Base Base (e.g., NaOEt) Base->Ethyl_Acetoacetate Deprotonation Enolate->Urea Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2,4-Dihydroxy-6-methylpyrimidine Cyclized_Intermediate->Product Dehydration

Figure 2: Simplified mechanism of the Biginelli-type pyrimidine synthesis.

Scalable Protocol for 2,4-Dihydroxy-6-methylpyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.14130.14 g1.0
Urea60.0666.07 g1.1
Sodium Ethoxide (21% in Ethanol)68.05355 mL1.1
Ethanol (absolute)46.07500 mL-
Acetic Acid (glacial)60.05As needed-
Water18.02As needed-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 500 mL of absolute ethanol.

  • Carefully add the sodium ethoxide solution to the ethanol with stirring.

  • Add the ethyl acetoacetate to the stirred solution.

  • In a separate beaker, dissolve the urea in warm water and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Neutralize the reaction mixture with glacial acetic acid to a pH of approximately 6-7. A white precipitate will form.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >98%

Part 2: Chlorination of 2,4-Dihydroxy-6-methylpyrimidine

The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical step, as it activates the 2 and 4 positions for subsequent nucleophilic substitution. Traditional methods often employ a large excess of phosphorus oxychloride (POCl₃), which is hazardous and leads to significant waste. The following protocol utilizes a scalable, solvent-free method with a near-equimolar amount of POCl₃, making it more environmentally friendly and cost-effective for large-scale production.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic liquid that reacts violently with water.[3][4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[3] An emergency shower and eyewash station should be readily accessible. For detailed safety information, always consult the Safety Data Sheet (SDS).[5]

Quenching of POCl₃:

Unreacted POCl₃ must be quenched with extreme caution. A reverse quench is the recommended procedure, where the reaction mixture containing POCl₃ is slowly added to a large volume of ice-water or a basic solution with vigorous stirring. Adding water to POCl₃ can lead to a delayed and highly exothermic reaction.[6]

Scalable Solvent-Free Chlorination Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dihydroxy-6-methylpyrimidine126.11126.11 g1.0
Phosphorus Oxychloride (POCl₃)153.33168.66 g (102 mL)1.1
N,N-Dimethylaniline121.1812.12 g (12.6 mL)0.1

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, add the 2,4-dihydroxy-6-methylpyrimidine.

  • Slowly add the N,N-dimethylaniline to the flask with stirring.

  • Carefully add the phosphorus oxychloride dropwise to the mixture. An exothermic reaction will occur. Maintain the temperature below 110 °C by controlling the addition rate and, if necessary, using a water bath for cooling.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-4 hours. The reaction mixture will become a clear, yellowish to brownish liquid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Method A (Direct Distillation): For large-scale operations, the product can be directly distilled from the reaction mixture under reduced pressure. This minimizes aqueous waste.

    • Method B (Quenching and Extraction): For laboratory scale, carefully and slowly pour the cooled reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring in a fume hood.

    • The pH of the aqueous solution should be adjusted to ~7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 200 mL).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Expected Yield: 80-90% Purity (by GC-MS): >97%

Part 3: Regioselective Synthesis of this compound

The final step involves the regioselective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with cyclopropylamine. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for selective substitution.[8][9]

Mechanism of Regioselective SNAr

The SNAr reaction proceeds through a Meisenheimer complex intermediate. The greater electrophilicity of the C4 position in 2,4-dichloropyrimidines directs the nucleophilic attack of cyclopropylamine to this position.

SNAr_Mechanism Dichloropyrimidine 2,4-Dichloro-6-methylpyrimidine Meisenheimer_Complex Meisenheimer Complex (at C4) Dichloropyrimidine->Meisenheimer_Complex + Cyclopropylamine Cyclopropylamine Cyclopropylamine Product This compound Meisenheimer_Complex->Product - Cl-, -H+

Figure 3: Simplified mechanism of the regioselective SNAr reaction.

Protocol for this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloro-6-methylpyrimidine163.01163.01 g1.0
Cyclopropylamine57.0957.09 g1.0
Triethylamine (TEA)101.19121.43 g (167 mL)1.2
Acetonitrile (or THF)-1 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-6-methylpyrimidine and acetonitrile.

  • Add triethylamine to the mixture.

  • Slowly add cyclopropylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (around 80-85 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the triethylamine hydrochloride salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Expected Yield: 70-85% Purity (by HPLC and NMR): >98%

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~6.7 (s, 1H, pyrimidine-H), 2.4 (s, 3H, CH₃), 1.8-1.9 (m, 1H, cyclopropyl-CH), 1.0-1.1 (m, 2H, cyclopropyl-CH₂), 0.7-0.8 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~170, 165, 160, 110, 24, 15, 8.

  • Mass Spectrum (EI): m/z (%) = 184 (M⁺), 169, 141.

Appendix: Scalable Synthesis of Cyclopropylamine

Cyclopropylamine is a key reagent in this synthesis. While commercially available, its synthesis may be necessary for large-scale operations. The Hofmann rearrangement of cyclopropanecarboxamide is a classical and reliable method.[8][10]

Hofmann Rearrangement Protocol for Cyclopropylamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropanecarboxamide85.1185.11 g1.0
Sodium Hypochlorite (10-15% solution)74.44~500 mL~1.1
Sodium Hydroxide40.0088 g2.2
Water18.02As needed-

Procedure:

  • Prepare a solution of sodium hydroxide in water in a flask equipped with a stirrer and cooling bath.

  • Cool the sodium hydroxide solution to 0-5 °C.

  • Slowly add the sodium hypochlorite solution to the sodium hydroxide solution, maintaining the temperature below 10 °C.

  • In a separate flask, dissolve the cyclopropanecarboxamide in water.

  • Slowly add the cyclopropanecarboxamide solution to the cold hypochlorite/hydroxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • The cyclopropylamine can be isolated by steam distillation from the reaction mixture.

Expected Yield: 70-80%

References

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • Biginelli, P. (1893). Aldehyde−Urea Derivatives of Aceto- and Oxaloacetic Acids. Gazz. Chim. Ital., 23, 360-413.
  • Choudhury, A., Chen, H., Nilsen, C. N., & Sorgi, K. (2008). A chemoselective aniline–chloropyrimidine coupling in a competing electrophilic environment. Tetrahedron Letters, 49(38), 5536-5538.
  • Georganics. (n.d.). Cyclopropylamine - general description and application. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • In the Pipeline. (2009, June 3). My friend phosphorus oxychloride. Retrieved from [Link]

  • LANXESS. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • O'Donnell, M. J., & Charrier, J. D. (2015). A complementary route to diaminopyrimidines through regioselective SNAr amination reactions. Tetrahedron Letters, 56(31), 4565-4568.
  • Organic Chemistry Portal. (n.d.). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Retrieved from [Link]

  • Peng, Z. H., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic letters, 8(3), 395–398.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of cyclopropylamine with Phase Transfer Catalysis. Retrieved from [Link]

  • Romero-Ortega, M., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2133-2144.
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(15), 3778–3781.
  • Theochem @ Mercer University. (n.d.). Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2133-2144.
  • University of Illinois. (2008, November 24). The Biginelli Reaction: Development and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Zagulyaeva, A. A., Banek, C. T., Yusubov, M. S., & Zhdankin, V. V. (2010). Hofmann rearrangement of carboxamides mediated by hypervalent iodine species generated in situ from iodobenzene and Oxone: reaction scope and limitations. Organic letters, 12(20), 4644–4647.

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-2-cyclopropyl-6-methylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically active molecules, including antiviral, anticancer, and anti-inflammatory drugs, stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, with protein targets. The specific scaffold, 4-chloro-2-cyclopropyl-6-methylpyrimidine, represents a versatile starting material for the generation of diverse chemical libraries. The chlorine atom at the 4-position is amenable to a range of substitution reactions, allowing for the systematic exploration of the chemical space around the pyrimidine core. The cyclopropyl and methyl groups at positions 2 and 6, respectively, provide distinct steric and electronic features that can be crucial for target binding and selectivity.

This guide provides a comprehensive overview of the derivatization strategies for this compound and subsequent biological screening, with a focus on the discovery of novel kinase inhibitors. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for researchers in drug development.

Synthetic Strategy: Accessing Chemical Diversity

The primary route for derivatizing this compound involves the substitution of the C4-chloro substituent. This is readily achieved through several powerful cross-coupling and nucleophilic substitution reactions. The choice of reaction is dictated by the desired substituent to be introduced.

Proposed Synthesis of the Starting Material: this compound

A plausible and efficient synthesis of the title compound begins with the condensation of cyclopropylamidine with a β-dicarbonyl compound, such as ethyl acetoacetate, to form the pyrimidinol intermediate. Subsequent chlorination using a standard reagent like phosphorus oxychloride (POCl₃) yields the desired this compound.[1]

Protocol 1: Synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the sodium ethoxide solution, add cyclopropylamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-cyclopropyl-6-methylpyrimidin-4-ol.

Protocol 2: Chlorination of 2-Cyclopropyl-6-methylpyrimidin-4-ol

  • Reaction Setup: In a fume hood, carefully add 2-cyclopropyl-6-methylpyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 3-5 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This step should be performed slowly and with caution as the reaction of POCl₃ with water is highly exothermic.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.[2]

Key Derivatization Reactions

The reactivity of the C4-chloro group allows for the introduction of a wide array of functionalities. The primary methods employed are Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Derivatization_Strategies Start This compound SNAr SNAr Start->SNAr R-NH₂, R-OH, R-SH Suzuki Suzuki Start->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Buchwald Start->Buchwald R-NH₂ Pd Catalyst Amines Amines SNAr->Amines Ethers_Thioethers Ethers_Thioethers SNAr->Ethers_Thioethers Aryls Aryls Suzuki->Aryls Buchwald->Amines

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, making SNAr a straightforward method for introducing amines, alcohols, and thiols. The reaction proceeds via a Meisenheimer complex intermediate.

Protocol 3: General Procedure for SNAr with Amines

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Setup: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

For the introduction of a diverse range of amines, including less nucleophilic anilines and heterocyclic amines, the Buchwald-Hartwig amination is often the method of choice. This palladium-catalyzed reaction offers broad substrate scope and generally proceeds under milder conditions than traditional SNAr reactions.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.1 eq), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Reaction Setup: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Type Typical Reagents Catalyst/Base Solvent Temperature (°C) Key Advantages
SNAr Amines, Alcohols, ThiolsDIPEA, K₂CO₃Ethanol, DMF80-120Operationally simple, no metal catalyst
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, K₂CO₃/Cs₂CO₃Dioxane/H₂O80-100Wide range of C-C bonds formed
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃/Ligand, NaOt-BuToluene, Dioxane80-110Broad amine scope, milder conditions

Characterization of Synthesized Derivatives

The structural confirmation of the newly synthesized compounds is crucial. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups in the molecule.

Biological Screening: A Focus on Kinase Inhibition

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary application for a library derived from this compound is screening for kinase inhibitory activity.

Biological_Screening_Workflow Start Synthesized Compound Library HTS High-Throughput Screening (HTS) (e.g., ADP-Glo, NanoBRET) Start->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Target Engagement, Viability) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

High-Throughput Screening (HTS)

The initial step involves screening the compound library against a panel of kinases in a high-throughput format. A common method is to measure the inhibition of ATP consumption or the phosphorylation of a substrate.

Protocol 6: General Protocol for In Vitro Kinase HTS (e.g., ADP-Glo™ Assay)

  • Assay Preparation: Prepare assay plates (e.g., 384-well plates) containing the kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds from the library at a fixed concentration (e.g., 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Incubate the plates at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP generated to ATP. Then, add the kinase detection reagent to produce a luminescent signal proportional to the amount of ADP formed.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are identified as "hits".

Hit Validation and Lead Optimization

Hits from the primary screen are then subjected to further validation:

  • IC₅₀ Determination: The concentration of the compound required to inhibit 50% of the kinase activity is determined by testing a range of compound concentrations.

  • Selectivity Profiling: Active compounds are tested against a broader panel of kinases to assess their selectivity.

  • Cell-Based Assays: The efficacy of the inhibitors is evaluated in a cellular context. The NanoBRET™ Target Engagement assay is a powerful tool for quantifying compound binding to the target kinase in live cells.

Protocol 7: Overview of NanoBRET™ Target Engagement Assay

  • Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase is added.

  • BRET Measurement: In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, bringing the fluorophore and luciferase in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. The test compound competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.

Conclusion

This compound is a valuable starting material for the generation of diverse libraries of pyrimidine-based compounds. By employing robust synthetic methodologies such as SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently explore the structure-activity relationships around this privileged scaffold. A systematic biological screening cascade, from high-throughput screening to cell-based target engagement assays, is essential for the identification and validation of potent and selective inhibitors, paving the way for the development of novel therapeutics.

References

  • Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Romero-Ortega, M. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 4-Chloro-2-cyclopropyl-6-methylpyrimidine. This electron-deficient heteroaryl chloride presents unique challenges, including catalyst inhibition and competing side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot issues and systematically optimize your reaction for maximum yield and purity.

Section 1: Foundational Knowledge & Initial Reaction Setup

Q1: What are the inherent challenges of using this compound in Suzuki couplings?

A1: The primary challenges stem from the electronic nature and structure of the pyrimidine ring.

  • Electronic Deficiency: While the electron-deficient nature of the pyrimidine ring makes the C-Cl bond more susceptible to oxidative addition compared to standard aryl chlorides, it also introduces other complications.[1]

  • Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center. This coordination can sequester the active catalyst, leading to deactivation, low conversion rates, and poor yields.[2][3] This is a common issue with nitrogen-containing heterocycles.

  • Steric Hindrance: The flanking cyclopropyl and methyl groups can sterically hinder the approach of the palladium catalyst to the C-Cl bond, potentially slowing the crucial oxidative addition step.

  • Leaving Group Reactivity: Aryl chlorides are the least reactive among the common aryl halides (I > Br > Cl) for oxidative addition, often requiring more forcing conditions or highly active catalyst systems.[4]

Q2: I'm setting up my first reaction. What is a reliable starting point for catalyst, ligand, base, and solvent?

A2: For a challenging substrate like this, starting with a robust, well-established catalyst system is crucial to obtaining initial positive results. Avoid using older, less active catalysts like Pd(PPh₃)₄ initially, as they are often inefficient for aryl chlorides and can lead to false negatives.

A highly recommended starting point involves a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. These ligands are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

Table 1: Recommended Initial Reaction Conditions

ParameterRecommended ConditionRationale & Key Considerations
Substrate This compound1.0 equivalent
Boronic Acid Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivalents
Pd Precatalyst XPhos-Pd-G3 or SPhos-Pd-G21 - 2 mol%. These are air-stable and highly active for chloro-heterocycles.[7][8]
Ligand XPhos or SPhosMatch the ligand to the precatalyst (precatalysts already contain the ligand).
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalents. A strong, non-nucleophilic base effective for aryl chlorides.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Dioxane is a common solvent. A small amount of water is crucial for dissolving the base and activating the boronic acid.[1][9]
Temperature 80 - 100 °CA good starting temperature range to ensure sufficient energy for oxidative addition.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and degradation of the active Pd(0) catalyst.[7]

Section 2: Troubleshooting Common Issues

Q3: My reaction has stalled or shows very low conversion. What are the first things I should check?

A3: Low or no conversion is the most common issue. A systematic check of your setup and reagents is the first step.

  • Inert Atmosphere: This is critical. The active Pd(0) species is readily oxidized by atmospheric oxygen. Ensure your solvent was properly degassed and the reaction vessel was thoroughly purged with nitrogen or argon before adding the catalyst.[7][10]

  • Reagent Quality:

    • Boronic Acid: Is it old or showing signs of decomposition? Boronic acids can slowly trimerize to form boroxines or undergo protodeborylation upon storage.[9] Consider using a fresh bottle or a more stable boronate ester (e.g., a pinacol ester).

    • Solvent: Anhydrous solvents from a freshly opened bottle are recommended. Older solvents can accumulate peroxides and water, which can interfere with the reaction.

    • Base: Ensure the base is dry and has been stored correctly.

  • Temperature: The initial oxidative addition to the C-Cl bond is often the slowest step and is highly temperature-dependent. If you are running the reaction at 80 °C with no success, incrementally increase the temperature to 100 °C or 110 °C.

If these checks do not resolve the issue, the problem likely lies with catalyst activity or selection, which is addressed in the next section.

Q4: I'm observing a significant amount of 2-cyclopropyl-6-methylpyrimidine as a byproduct. What is this, and how can I prevent it?

A4: This byproduct is the result of dehalogenation , where the chlorine atom is replaced by a hydrogen. This is a known side reaction in palladium-catalyzed couplings.[9][11]

Causality: Dehalogenation occurs when a palladium-hydride species (Pd-H) is formed in the catalytic cycle. This can happen if there are trace amounts of water or other proton sources that react with the palladium complex. Reductive elimination of Ar-H from the Ar-Pd(II)-H intermediate then competes with the desired transmetalation step.[9]

Troubleshooting Steps:

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a hydroxide base or an alkoxide, switch to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃).

  • Scrutinize Reagents: Ensure your boronic acid is not contaminated with impurities that could act as a hydride source.

  • Ligand Choice: Sometimes, switching to a different ligand can alter the relative rates of transmetalation versus the pathways leading to dehalogenation. Experiment with a different class of ligand (e.g., switch from a Buchwald-type phosphine to an N-heterocyclic carbene (NHC) ligand like IPr).

Q5: My boronic acid seems to be disappearing, and I'm isolating starting material. What's happening?

A5: You are likely observing protodeborylation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2][9] This is especially common with electron-deficient or heteroaryl boronic acids and can be accelerated by high temperatures and strongly basic, aqueous conditions.[2]

Troubleshooting Steps:

  • Use a Boronate Ester: The most effective solution is to switch from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more resistant to protodeborylation.

  • Modify the Base/Solvent:

    • Use a milder base like potassium carbonate (K₂CO₃).

    • Reduce the amount of water in your solvent system or, if using a boronate ester, try completely anhydrous conditions with a base like potassium fluoride (KF).[4]

  • Control Temperature: Avoid unnecessarily high reaction temperatures, as they accelerate the rate of decomposition. Run the reaction at the lowest temperature that gives a reasonable conversion rate.

Section 3: Advanced Optimization & Workflow

Q6: My initial conditions gave a modest yield (e.g., 30-50%). How can I systematically optimize the reaction for higher yield?

A6: A modest yield is an excellent starting point. Optimization should now focus on systematically screening reaction parameters. The logical order is typically Ligand/Catalyst -> Base -> Solvent.

Experimental Protocol: Ligand Screening

  • Setup: Prepare 4-6 identical reaction vials, each containing this compound (1.0 eq), your boronic acid (1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: To each vial, add a different palladium source. It is best to screen different classes of ligands to explore the reaction space effectively.

  • Execution: Add the degassed solvent, seal the vials, and run all reactions at the same temperature (e.g., 100 °C) for the same amount of time (e.g., 12 hours).

  • Analysis: Analyze the outcome of each reaction by LCMS or ¹H NMR to determine the relative conversion and yield.

Table 2: Suggested Catalyst Systems for Screening

Catalyst System (Pd Precatalyst)Ligand ClassKey Strengths
XPhos-Pd-G3 Bulky BiarylphosphineExcellent general-purpose ligand for difficult C-Cl bonds.[5]
RuPhos-Pd-G3 Bulky BiarylphosphineOften provides complementary reactivity to XPhos/SPhos.
Pd(PEPPSI)-IPr N-Heterocyclic Carbene (NHC)Very robust and highly active; good for electron-deficient heterocycles.[12]
Pd₂(dba)₃ + cataCXium® A Hindered PhosphineAnother class of bulky phosphine ligand known to be effective for heteroaryl chlorides.
Pd(OAc)₂ + P(tBu)₃ Monodentate PhosphineA simpler, highly electron-rich ligand that can be very effective.
Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for rational optimization. Each step can be influenced by your choice of reagents.

Suzuki_Cycle pd0 Pd(0)Ln complex1 Ar-Pd(II)(Cl)Ln pd0->complex1 Oxidative Addition complex2 Ar-Pd(II)(OR)Ln complex1->complex2 Ligand Exchange complex3 Ar-Pd(II)(R')Ln complex2->complex3 Transmetalation complex3->pd0 Reductive Elimination product Ar-R' complex3->product arcl Ar-Cl (Your Pyrimidine) arcl->complex1 boronic R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->complex2

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

Visualization: Troubleshooting & Optimization Workflow

This decision tree provides a logical path for addressing common issues encountered during the optimization process.

Troubleshooting_Workflow start Initial Reaction q_conversion Low or No Conversion? start->q_conversion check_basics Check Inert Atmosphere & Reagent Quality q_conversion->check_basics Yes q_side_products Significant Side Products? q_conversion->q_side_products No increase_temp Increase Temperature (e.g., 100-120 °C) check_basics->increase_temp screen_ligands Screen Ligand/Catalyst (See Table 2) increase_temp->screen_ligands screen_ligands->q_side_products Conversion Achieved failure Consult Specialist screen_ligands->failure Still No Conversion is_dehalogenation Dehalogenation (Ar-H)? q_side_products->is_dehalogenation Yes optimize_further Yield > 70%? q_side_products->optimize_further No change_base Change Base (e.g., to K₃PO₄ or Cs₂CO₃) is_dehalogenation->change_base Yes is_protodeborylation Protodeborylation? is_dehalogenation->is_protodeborylation No change_base->optimize_further use_ester Use Boronate Ester (Bpin) is_protodeborylation->use_ester Yes is_protodeborylation->optimize_further No use_ester->optimize_further screen_base_solvent Screen Base & Solvent (e.g., K₂CO₃, Cs₂CO₃) (e.g., THF, DMF) optimize_further->screen_base_solvent No success Optimized Reaction optimize_further->success Yes screen_base_solvent->success

Caption: A logical workflow for troubleshooting and optimizing the reaction.

References

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Biscoe, M. R., & Fors, B. P. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Martin, R., & Buchwald, S. L. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • IntechOpen. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]

  • ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]

  • PubMed. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health (NIH). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]

  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

Sources

Technical Support Center: Optimizing Solubility of 4-Chloro-2-cyclopropyl-6-methylpyrimidine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-cyclopropyl-6-methylpyrimidine. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile pyrimidine derivative in their synthetic workflows. We understand that achieving optimal solubility is a critical first step for a successful reaction, and this document provides in-depth troubleshooting, frequently asked questions, and practical protocols to address common solubility challenges.

Understanding the Solubility Profile of this compound

This compound possesses a moderately polar heterocyclic core with nonpolar cyclopropyl and methyl substituents. This structural combination results in a nuanced solubility profile, where the compound is generally not freely soluble in a wide range of common laboratory solvents. Its solubility is influenced by factors such as solvent polarity, temperature, and the presence of co-solvents. This guide will walk you through a systematic approach to identify the most suitable solvent system for your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the recommended solvent. What should I do?

A1: If you are experiencing poor dissolution, consider the following troubleshooting steps:

  • Gentle Heating: Solubility of many organic compounds, including pyrimidine derivatives, often increases with temperature.[1][2] Try gently warming the mixture to 40-50°C. Be mindful of the boiling point of your solvent and the thermal stability of your other reagents.

  • Sonication: Applying ultrasonic agitation can help break down solid aggregates and enhance the rate of dissolution.

  • Solvent Purity: Ensure your solvent is dry and of high purity. The presence of water or other impurities can significantly impact solubility.

  • Co-solvent Addition: If a single solvent system is ineffective, the addition of a small amount of a co-solvent can dramatically improve solubility. A common strategy is to use a mixture of a polar aprotic solvent with a less polar one. For instance, if you are using a hydrocarbon solvent, adding a small percentage of tetrahydrofuran (THF) or dichloromethane (DCM) can be beneficial.

Q2: I'm observing precipitation of my starting material during the course of the reaction. What is causing this?

A2: Precipitation during a reaction can occur for several reasons:

  • Change in Polarity: As the reaction progresses, the formation of products can alter the overall polarity of the reaction mixture, leading to the precipitation of the less soluble starting material.

  • Temperature Fluctuation: If the reaction was initially heated to achieve dissolution, a subsequent decrease in temperature could cause the starting material to crash out of the solution.

  • Reaction with Solvent: In rare cases, the starting material or a reaction intermediate may react with the solvent to form a less soluble species.

To address this, you can try to maintain a consistent reaction temperature or consider a solvent system in which both the starting material and the expected products are sufficiently soluble.

Q3: Can I use a polar protic solvent like ethanol for my reaction?

A3: While some pyrimidine derivatives show solubility in protic solvents like methanol and ethanol,[1] you must consider the reactivity of the 4-chloro group. In the presence of a nucleophilic protic solvent, especially at elevated temperatures or in the presence of a base, there is a risk of nucleophilic substitution at the C4 position, leading to unwanted byproducts. If your reaction conditions are mild and do not promote such a reaction, a protic solvent might be a viable option. A patent describing a reaction with this compound successfully utilizes methanol as a solvent in the presence of a base (triethylamine) and a palladium catalyst, indicating its feasibility under specific conditions.[3]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are encountering persistent solubility issues, follow this systematic workflow to identify an optimal solvent system.

Solubility_Troubleshooting start Start: Solubility Issue with This compound solvent_screening Conduct Small-Scale Solvent Screening start->solvent_screening heat_sonication Apply Gentle Heat (40-50°C) or Sonication solvent_screening->heat_sonication Initial dissolution is poor co_solvent Introduce a Co-solvent (e.g., THF, DCM, DMF) heat_sonication->co_solvent Still not fully dissolved success Solubility Achieved: Proceed with Reaction heat_sonication->success Dissolution successful solvent_change Select a Different Primary Solvent co_solvent->solvent_change Precipitation or limited solubility co_solvent->success Dissolution successful solvent_change->solvent_screening Re-screen with new options solvent_change->success Dissolution successful failure Persistent Issues: Consult Further Resources solvent_change->failure Multiple solvents fail

Caption: A flowchart to systematically troubleshoot solubility issues.

Solubility Data at a Glance

While comprehensive quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and estimated solubility guide based on its chemical structure and data from closely related pyrimidine derivatives.[1][2] We strongly recommend performing a small-scale solubility test to confirm these estimations under your specific laboratory conditions.

SolventPolarity IndexPredicted SolubilityNotes
Methanol 5.1Soluble A documented solvent for reactions involving this compound.[3] May require gentle warming.
Ethanol 4.3SolubleSimilar to methanol, with a slightly lower polarity.
Dichloromethane (DCM) 3.1SolubleA good starting point for many organic reactions.
Tetrahydrofuran (THF) 4.0SolubleA versatile aprotic solvent.
Acetonitrile 5.8Moderately SolubleHigher polarity may lead to lower solubility compared to less polar aprotic solvents.
Toluene 2.4Sparingly SolubleMay require heating.
Ethyl Acetate 4.4Moderately SolubleA common solvent for reactions and chromatography.
N,N-Dimethylformamide (DMF) 6.4SolubleA highly polar aprotic solvent, often effective for dissolving challenging compounds.[1]
Hexanes/Heptanes 0.1InsolubleNot a suitable solvent for this compound.
Water 10.2InsolubleThe compound is not expected to be soluble in water.

Experimental Protocol: Small-Scale Solubility Screening

This protocol provides a straightforward method to quickly assess the solubility of this compound in a variety of solvents.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Methanol, DCM, THF, Toluene, Ethyl Acetate, DMF)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir bar and stir plate (optional)

  • Vortex mixer

  • Heat gun or water bath

Procedure:

  • Preparation: Weigh approximately 10 mg of this compound into a clean, dry vial.

  • Initial Solvent Addition: Add 0.5 mL of the first candidate solvent to the vial.

  • Room Temperature Agitation: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. Observe for dissolution. If the solid dissolves completely, the compound is soluble in that solvent at approximately 20 mg/mL.

  • Gentle Heating: If the solid has not fully dissolved, gently warm the vial to 40-50°C using a heat gun or a pre-heated water bath while continuing to agitate. Observe for any changes in solubility.

  • Incremental Solvent Addition: If the solid remains undissolved after heating, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat the agitation and heating steps.

  • Observation and Recording: Record your observations for each solvent, noting whether the compound is soluble at room temperature, soluble with heating, or insoluble.

  • Repeat for Other Solvents: Repeat steps 1-6 for each of the candidate solvents you wish to test.

This systematic screening will provide you with valuable empirical data to select the most appropriate solvent for your reaction, ensuring a homogeneous reaction mixture and maximizing your chances of a successful synthetic outcome.

References

  • (2019). Australian Patent No. AU 2019260109 B2. Google Patents.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Baluja, S., & Bhesaniya, K. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 928687. Retrieved from [Link]

Sources

Identifying byproducts in 4-Chloro-2-cyclopropyl-6-methylpyrimidine reactions by mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis in Pyrimidine Synthesis

Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for identifying and troubleshooting byproducts encountered during the synthesis of 4-Chloro-2-cyclopropyl-6-methylpyrimidine, with a focus on mass spectrometry (MS) identification. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've run my reaction to synthesize this compound, but my mass spectrum shows an unexpected peak at approximately m/z 151. What is this and why is it there?

Answer:

An observed ion at an m/z of ~151 (as [M+H]⁺) very likely corresponds to your starting material, 2-cyclopropyl-6-methylpyrimidin-4-ol (or its tautomer, 2-cyclopropyl-6-methyl-4-hydroxypyrimidine).

Causality and Explanation: The synthesis of this compound is typically achieved by the chlorination of the corresponding hydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The presence of the starting material in your final product indicates one of two common issues:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be caused by insufficient reaction time, temperatures that are too low, or a suboptimal ratio of the chlorinating agent to the substrate. The conversion of a hydroxyl group on a pyrimidine ring to a chloride is a robust but sensitive transformation that requires adequate conditions to proceed fully.

  • Post-Reaction Hydrolysis: The 4-chloro group on the pyrimidine ring is a good leaving group and can be susceptible to hydrolysis, converting the product back into the starting hydroxypyrimidine. This is particularly common during the aqueous work-up phase of the synthesis if the pH is not controlled or if the product is exposed to water for extended periods.[3][4]

Troubleshooting and Validation Protocol: To confirm the identity of the peak at m/z 151, follow this protocol:

  • Analyze the Isotopic Pattern: A key differentiator is the absence of a chlorine isotopic signature. The peak at m/z 151 should be a singlet (disregarding natural carbon-13 isotopes), whereas your target product will have a distinct pattern (see Q2).

  • Co-injection Analysis: Inject a diluted, analytical standard of your starting material (2-cyclopropyl-6-methylpyrimidin-4-ol) into the mass spectrometer. If the retention time and mass spectrum of the standard match the unknown peak in your sample, you have confirmed its identity.

  • Reaction Optimization: To mitigate this byproduct, consider extending the reaction time, increasing the temperature according to literature procedures, or using a slight excess of POCl₃. For work-up, use ice-cold water or mild bicarbonate solution to neutralize acid and minimize contact time before extraction.

Q2: How can I use mass spectrometry to definitively confirm the presence of my target molecule, this compound?

Answer:

Confirmation rests on two key data points from your mass spectrum: the exact mass of the molecular ion and, most critically, its characteristic chlorine isotopic pattern.

Expertise & Causality: Chlorine in nature exists as two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). This natural distribution means that any molecule containing a single chlorine atom will appear in a mass spectrum as two distinct peaks separated by two mass units (m/z).[5]

  • The first peak, the monoisotopic peak (M) , corresponds to the molecule containing only ³⁵Cl.

  • The second peak, the M+2 peak , corresponds to the molecule containing ³⁷Cl.

The intensity ratio of the M to M+2 peak for a monochlorinated compound is approximately 3:1 .[5] This signature is a highly reliable diagnostic tool. For your target molecule, C₈H₉ClN₂, the expected protonated molecular ion [M+H]⁺ would be observed at:

  • m/z 169.05 (for the ³⁵Cl isotope)

  • m/z 171.05 (for the ³⁷Cl isotope)

The peak at m/z 171.05 should have an abundance that is roughly one-third of the peak at m/z 169.05. Observing this specific pattern provides authoritative evidence of successful synthesis.

Experimental Workflow for Confirmation:

cluster_0 MS Analysis Workflow A Inject Crude Reaction Mixture into LC-MS B Acquire Full Scan Mass Spectrum A->B C Extract Ion Chromatogram (EIC) for m/z 169 B->C D Analyze Mass Spectrum of the Corresponding Peak C->D E Check for m/z 169 and m/z 171 D->E F Verify ~3:1 Intensity Ratio E->F G Confirmation of Product Identity F->G

Caption: Workflow for MS Confirmation of Chlorinated Product.

Q3: My spectrum is complex. Besides the starting material, I see another peak with a chlorine isotope pattern at m/z 183. What could this be?

Answer:

A peak at m/z 183 ([M+H]⁺) with a corresponding M+2 peak at m/z 185 suggests the presence of 2,4-dichloro-6-methylpyrimidine .

Causality and Explanation: This byproduct is less common but mechanistically plausible under harsh reaction conditions or if the pyrimidine precursor itself has an unexpected structure. The formation of a dichlorinated species could arise from:

  • Over-chlorination: If the reaction temperature is excessively high or a large excess of the chlorinating agent is used, a proton on the pyrimidine ring might be substituted for a second chlorine atom.

  • Impurity in Starting Material: The synthesis of the initial hydroxypyrimidine could have produced a dihydroxy-pyrimidine species, which would subsequently be di-chlorinated along with your primary starting material.

Troubleshooting and Validation Protocol:

  • Confirm the Isotope Pattern: The key is that this species has two chlorine atoms. The isotopic signature for a dichlorinated compound is more complex. You will see an M peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl, one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms). The theoretical intensity ratio is approximately 9:6:1 . Look for peaks at m/z 183, 185, and 187 with this approximate ratio to confirm the presence of a dichlorinated byproduct.

  • Analytical Characterization: Use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement. The exact mass will help confirm the elemental formula (C₅H₄Cl₂N₂) and rule out other possibilities.

  • Review Precursor Synthesis: Re-evaluate the purity of your starting 2-cyclopropyl-6-methylpyrimidin-4-ol. Impurities in this initial step are often carried through the reaction sequence.

Q4: I'm observing some high-mass ions, specifically a cluster around m/z 317. These peaks also show a chlorine isotope pattern. What are they?

Answer:

This high-mass cluster likely represents a dimeric byproduct . The peak at m/z 317 ([M+H]⁺) is consistent with the molecular weight of a dimer formed from your product and the de-chlorinated (hydroxylated) precursor.

Causality and Explanation: Highly reactive intermediates can sometimes react with other molecules in the flask to form dimers. A common pathway involves the chloro-pyrimidine acting as an electrophile and another pyrimidine molecule (either the product or the starting material) acting as a nucleophile.

  • Proposed Structure: A likely structure is formed by the displacement of the chlorine atom of one molecule by a nitrogen atom of another, creating a bi-pyrimidine system. The calculated [M+H]⁺ for a dimer of one molecule of this compound and one molecule of 2-cyclopropyl-6-methylpyrimidin-4-ol is C₁₆H₁₈ClN₅O, which has a monoisotopic mass consistent with the observed m/z 317.

  • Reaction Conditions: Dimer formation is often favored at higher concentrations and temperatures, where the probability of intermolecular collisions increases. The use of certain bases can also promote such side reactions.[6]

Byproduct Formation Pathways:

cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-cyclopropyl-6-methyl -pyrimidin-4-ol (m/z 151) Pdt 4-Chloro-2-cyclopropyl -6-methylpyrimidine (m/z 169) SM->Pdt POCl₃ Dimer Dimerization Product (e.g., m/z 317) SM->Dimer Nucleophilic Attack Hydrolysis Hydrolysis Product (Same as SM, m/z 151) Pdt->Hydrolysis H₂O Work-up Pdt->Dimer High Temp / Concentration

Sources

Technical Support Center: Navigating Exothermic Reactions with 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-cyclopropyl-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic potential of this versatile building block. As a substituted chloropyrimidine, this compound is highly valued for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. However, this same reactivity necessitates a thorough understanding and proactive management of the reaction's thermal profile to ensure safety, scalability, and desired product outcomes.

This guide moves beyond standard operating procedures to offer a deeper understanding of the "why" behind experimental choices. By grounding our recommendations in established chemical principles and field-proven safety protocols, we aim to empower you to anticipate, troubleshoot, and control exothermic events in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.

FAQ 1: Unexpected Temperature Spike During Nucleophilic Aromatic Substitution (SNAr) with an Amine

Question: I'm performing a nucleophilic aromatic substitution on this compound with a primary amine in N,N-Dimethylformamide (DMF), and I'm observing a rapid, unexpected temperature increase that is difficult to control with my cooling bath. What is happening, and how can I mitigate this?

Answer:

Root Cause Analysis:

The phenomenon you are observing is a classic exothermic reaction, which can verge on a thermal runaway if not properly controlled. The C4 position on the pyrimidine ring is electron-deficient due to the electron-withdrawing effect of the two ring nitrogens, making it highly susceptible to nucleophilic attack.[1][2] The reaction with an amine is a bimolecular nucleophilic aromatic substitution (SNAr), which proceeds through a charged Meisenheimer intermediate. The formation and subsequent collapse of this intermediate to products release a significant amount of energy as heat.

Several factors can exacerbate this exotherm:

  • Nucleophile Reactivity: Primary amines are generally strong nucleophiles. Their reaction with the activated pyrimidine ring can be very fast, leading to a rapid release of heat.

  • Solvent Choice: Polar aprotic solvents like DMF can accelerate SNAr reactions by solvating the cationic species and promoting the formation of the charged intermediate.[3]

  • Concentration: Higher concentrations of reactants lead to a higher reaction rate and, consequently, a more rapid generation of heat in a smaller volume.

  • Addition Rate: A rapid addition of the amine to the solution of the chloropyrimidine does not allow sufficient time for the cooling system to dissipate the generated heat.

Troubleshooting Protocol:

  • Immediate Action for an Ongoing Exotherm:

    • Cease Reagent Addition: Immediately stop the addition of the amine.

    • Maximize Cooling: Ensure your cooling bath is at its lowest set point and that the circulation is efficient.

    • Dilution (with caution): If the reaction appears to be approaching a dangerous thermal runaway, and you have a pre-chilled, compatible solvent available, cautious dilution can help to absorb some of the heat and slow the reaction rate. This should only be attempted by experienced chemists with appropriate safety measures in place.

  • Preventative Measures for Future Experiments:

    • Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, dropwise addition of the amine to the solution of this compound.

    • Lower Initial Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to provide a larger thermal buffer.

    • Dilution: Conduct the reaction at a lower concentration to reduce the rate of heat generation per unit volume.

    • Reverse Addition: Consider adding the solution of the chloropyrimidine to the amine solution. This maintains a low concentration of the more reactive species throughout the addition.

Data-Driven Decision Making:

ParameterStandard Protocol (High Risk)Recommended Protocol (Low Risk)Rationale
Initial Temperature Room Temperature (20-25 °C)0 °CProvides a greater temperature window to absorb the exotherm.
Reactant Concentration > 1.0 M0.25 - 0.5 MReduces the volumetric heat generation rate.
Amine Addition Added in one portionSlow, dropwise addition over 1-2 hoursAllows for heat dissipation as it is generated.
Solvent DMFConsider less polar solvents like THF or 2-MeTHF if reaction kinetics allow.Slower reaction rates can lead to more manageable exotherms.
FAQ 2: Reaction Stalls or Proceeds Slowly After Initial Exotherm

Question: My SNAr reaction with a secondary amine showed an initial mild exotherm which I controlled. However, the reaction seems to have stalled, and I see a significant amount of starting material remaining by TLC/LC-MS. What could be the cause?

Answer:

Root Cause Analysis:

This issue often points to the formation of a salt from the byproduct of the reaction, which can inhibit further reaction. In the SNAr of an amine with a chloropyrimidine, hydrochloric acid (HCl) is generated as a byproduct. This HCl will immediately react with any available base in the reaction mixture.

  • Consumption of the Nucleophile: The generated HCl will protonate the amine nucleophile, converting it into its non-nucleophilic ammonium salt. If you are using a 1:1 stoichiometry of your amine to the chloropyrimidine, the reaction will theoretically stop at 50% conversion as half of your amine is consumed as the HCl scavenger.

  • Precipitation: The resulting ammonium salt may be insoluble in the reaction solvent, potentially coating the surface of unreacted starting material or physically impeding mixing, thus slowing down the reaction.

Troubleshooting and Optimization Protocol:

  • Inclusion of a Non-Nucleophilic Base: The most effective solution is to include a non-nucleophilic base in the reaction mixture to act as an acid scavenger. This base will neutralize the generated HCl, preserving the free amine nucleophile to drive the reaction to completion.

    • Recommended Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can depend on the solvent and the desired workup procedure.

    • Stoichiometry: Use at least 1.1 equivalents of the scavenger base relative to the chloropyrimidine.

  • Solvent Considerations: Ensure that the chosen solvent can dissolve both the reactants and the scavenger base to a reasonable extent. For inorganic bases, polar aprotic solvents are generally preferred.

Experimental Workflow for an Optimized SNAr Reaction:

optimized_snar cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_monitoring Monitoring & Workup Chloropyrimidine 4-Chloro-2-cyclopropyl- 6-methylpyrimidine in Solvent Reaction_Vessel Reaction Vessel at 0 °C Chloropyrimidine->Reaction_Vessel Charge Reactor Amine_Base Amine Nucleophile + Scavenger Base (e.g., DIPEA) Amine_Base->Reaction_Vessel Slow Addition TLC_LCMS Monitor by TLC/LC-MS Reaction_Vessel->TLC_LCMS Sample Periodically Workup Aqueous Workup TLC_LCMS->Workup Upon Completion quenching_decision Start Reaction Complete Cool Cool to 0 °C Start->Cool Check_Base Was a strong base used? Cool->Check_Base Quench_Acid Slowly add dilute acid (e.g., 1M HCl) Check_Base->Quench_Acid Yes Quench_Water Slowly add water or aq. NH₄Cl Check_Base->Quench_Water No Monitor Monitor Temperature Quench_Acid->Monitor Quench_Water->Monitor Workup Proceed to Workup Monitor->Workup

Caption: Decision-making process for safe quenching.

References

  • Journal of the Chemical Society C: Organic, "Pyrimidines. Part II.
  • Zenodo, "Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi,"
  • Chemistry Stack Exchange, "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity,"
  • Organic & Biomolecular Chemistry, "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions,"
  • ResearchGate, "Quenching mechanism of PEG emission by pyrimidines and their detections using PEG as fluorescent sensor,"
  • Chemistry LibreTexts, "Solvent Effects in Nucleophilic Substitution,"
  • ResearchGate, "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines,"
  • PubChem, "4-Cyclopropyl-6-methyl-2-pyrimidinamine," [Link]

  • The Sarpong Group, "Quenching of Pyrophoric M
  • ARIA, "Runaway reactions, case studies, lessons learned,"
  • PubMed, "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)," [Link]

  • ResearchGate, "Theoretical investigations of solvent effects on nucleophilic substitution reactions of selected alkyl- substituted oxatriquinane deriv
  • IChemE, "Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories," [Link]

  • BenchChem, "Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride,"
  • PubChem, "6-Chloro-2-methylpyrimidin-4-amine," [Link]

  • University of Notre Dame, "Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste,"
  • U.S. Chemical Safety and Hazard Investigation Board, "Case Study: Runaway Reaction," [Link]

  • Preprints.
  • PubMed, "Extra-weak chemiluminescence of drugs. XI. Quenching effects of purine and pyrimidine derivatives on the extra-weak chemiluminescence derived from the Maillard reaction," [Link]

  • IChemE, "Runaway chemical reaction at Corden Pharmachem, Cork," [Link]

  • Filo, "Explain why nucleophilic substitution occurs more readily in 4-chloropyri..,"

Sources

Technical Support Center: Catalyst Selection for 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for efficient cross-coupling with 4-Chloro-2-cyclopropyl-6-methylpyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. Our goal is to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your reactions with confidence.

Understanding the Substrate: this compound

The substrate, this compound, presents a unique set of challenges and opportunities in cross-coupling reactions. The key reactive site is the C4-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which generally makes it more reactive in comparison to analogous benzene halides.[1] This inherent reactivity facilitates the crucial oxidative addition step in palladium-catalyzed coupling reactions. However, the C-Cl bond is the least reactive of the carbon-halogen bonds (I > Br > Cl), necessitating carefully selected, highly active catalyst systems.[2]

The substituents at the C2 (cyclopropyl) and C6 (methyl) positions introduce steric considerations that can influence the approach of coupling partners and the catalyst complex. This guide will focus on the three most common and powerful cross-coupling reactions for this substrate: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation).

General Troubleshooting Workflow

Before diving into specific reaction types, it's essential to have a logical framework for diagnosing failed or low-yielding experiments. The following flowchart provides a systematic approach to troubleshooting.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Scrutinize Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst sm_integrity Starting Material Purity? check_reagents->sm_integrity partner_integrity Coupling Partner Integrity? (e.g., Boronic Acid Degradation) check_reagents->partner_integrity base_quality Base Anhydrous/Activity? check_reagents->base_quality solvent_quality Solvent Dry & Degassed? check_reagents->solvent_quality temp_check Temperature Too Low/High? check_conditions->temp_check time_check Reaction Time Insufficient? check_conditions->time_check atmosphere_check Inert Atmosphere Maintained? check_conditions->atmosphere_check catalyst_activity Catalyst/Precatalyst Active? check_catalyst->catalyst_activity ligand_choice Ligand Appropriate for C-Cl Activation? check_catalyst->ligand_choice catalyst_poisoning Potential Catalyst Poisoning? check_catalyst->catalyst_poisoning solution_reagents Solution: Use fresh, pure reagents. Verify stoichiometry. sm_integrity->solution_reagents partner_integrity->solution_reagents base_quality->solution_reagents solvent_quality->solution_reagents solution_conditions Solution: Optimize temperature & time. Ensure rigorous inert conditions. temp_check->solution_conditions time_check->solution_conditions atmosphere_check->solution_conditions solution_catalyst Solution: Switch to a more active catalyst/ligand system. Use fresh catalyst. catalyst_activity->solution_catalyst ligand_choice->solution_catalyst catalyst_poisoning->solution_catalyst

Caption: General troubleshooting decision tree for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For an electron-deficient chloropyrimidine, the primary challenge is activating the C-Cl bond. This requires a catalyst system, particularly the ligand, that is both sterically bulky and electron-rich to facilitate the oxidative addition step.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst / PrecatalystLigandBaseSolventNotes & Typical Temperature
Pd(PPh₃)₄(None)Na₂CO₃ or K₂CO₃1,4-Dioxane/H₂O (4:1)A classic choice, but may require higher temperatures (90-110 °C) and catalyst loading (2-5 mol%). Can be effective for simple arylboronic acids.[1]
Pd₂(dba)₃P(t-Bu)₃KF or K₃PO₄THF or TolueneThe bulky, electron-rich P(t-Bu)₃ ligand is highly effective for C-Cl bond activation. Anhydrous conditions are often preferred.[3] 50-80 °C.
XPhos Pd G2/G3(Integral)K₃PO₄ or Cs₂CO₃t-BuOH or 2-MeTHFPre-formed catalysts offer excellent reliability and high activity at lower loadings (0.5-2 mol%). Highly recommended for difficult couplings or sterically hindered boronic acids.[4] 80-100 °C.
SPhos Pd G2/G3(Integral)K₃PO₄ or Cs₂CO₃1,4-Dioxane or TolueneSimilar to XPhos-based catalysts, SPhos offers excellent performance and is a common choice for heteroaryl chloride coupling.[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization may be required for specific boronic acids.

  • Preparation: In a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst/precatalyst (e.g., XPhos Pd G2, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Suzuki-Miyaura: Troubleshooting and FAQs

Q: My reaction shows no conversion, and I only recover starting material. What's the likely cause?

A: This often points to a failure in the initial oxidative addition step.

  • Catalyst Inactivity: Your catalyst may be inactive. Use a fresh batch or switch to a more robust pre-formed catalyst like XPhos Pd G2.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeborylation, especially if the reaction mixture is heated for a long time before the catalyst becomes active or if moisture is present.[5] Use fresh boronic acid and ensure anhydrous conditions if using a base like KF.

  • Insufficient Temperature: C-Cl bond activation requires energy. Try increasing the temperature in 10-15 °C increments.

Q: I see a significant amount of a dechlorinated byproduct (2-cyclopropyl-6-methylpyrimidine). Why?

A: This side reaction, known as hydrodechlorination, can compete with the desired coupling. It often occurs when the transmetalation step is slow relative to other pathways.

  • Base/Water Issues: Some base/solvent combinations can facilitate this. If using an aqueous base system, ensure the ratios are correct. For anhydrous systems with K₃PO₄, sometimes a small, controlled amount of water (a few equivalents) can surprisingly improve the rate of transmetalation and suppress this side reaction.[6]

  • Ligand Choice: A less bulky or less electron-donating ligand might not stabilize the palladium intermediate effectively. Switching to a more robust ligand like XPhos can help.

Q: The reaction is slow and incomplete. What can I do to improve it?

A:

  • Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) can increase the reaction rate.

  • Switch Base/Solvent: A stronger base like Cs₂CO₃ can accelerate the reaction. Changing the solvent can also have a significant impact; for example, switching from THF to 1,4-Dioxane or Toluene may be beneficial.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields, often allowing for lower catalyst loadings.[1]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[8][9] As with Suzuki coupling, success with a chloropyrimidine substrate hinges on using a catalyst system capable of activating the C-Cl bond. The choice of base is also critical, as it must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Cl)L_n Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Cl)(R2NH)L_n] OxAdd->AmineCoord Amine Coordination sm_label Ar-Cl + R2NH Amido Ar-Pd(II)(NR2)L_n AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination product_label Ar-NR2 center

Caption: Simplified catalytic cycle for cross-coupling reactions.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst / PrecatalystLigandBaseSolventNotes & Typical Temperature
Pd₂(dba)₃BINAPNaOtBu or LHMDSTolueneA well-established system. BINAP is effective, but newer generation ligands are often superior for C-Cl bonds.[9] 80-110 °C.
Pd(OAc)₂RuPhos or BrettPhosK₂CO₃ or Cs₂CO₃t-BuOH or DioxaneBuchwald's dialkylbiaryl phosphine ligands are highly active for amination of aryl chlorides.[8] BrettPhos is excellent for primary amines.[8] 80-110 °C.
RuPhos Pd G3/G4(Integral)NaOtBu or K₃PO₄2-MeTHF or TolueneAdvanced precatalysts provide high efficiency and broad substrate scope, including for challenging primary and secondary amines. Often the best choice.
Josiphos-type Ligands(e.g., PPFtBu)NaOtBuTolueneThese ligands have shown exceptional activity, allowing for very low catalyst loadings even with chloroarenes.[10]
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4.5 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.[2]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) until the starting material is consumed, as monitored by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.

Buchwald-Hartwig: Troubleshooting and FAQs

Q: My reaction is giving a complex mixture of products, or my starting material is decomposing.

A: This can be caused by an inappropriate base or temperature.

  • Base Choice: Strong bases like NaOtBu can be aggressive. If your substrate or product is base-sensitive, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system (like a G3 precatalyst) or higher temperatures.

  • Temperature: Excessively high temperatures can lead to decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

Q: I am trying to couple ammonia, but the reaction is failing. What should I do?

A: Direct coupling of ammonia is notoriously difficult because it can bind strongly to the palladium center and inhibit catalysis.[9]

  • Ammonia Equivalents: The most common strategy is to use an ammonia equivalent, such as benzophenone imine or a silylamide.[9] These reagents couple efficiently, and the resulting product can be easily hydrolyzed to the desired primary amine.

  • Specialized Catalysts: Certain catalyst systems, often employing Josiphos-type ligands, have been specifically developed for the direct coupling of ammonia and may be successful.[9]

Q: Why is it important to use an inert atmosphere?

A: The active catalyst in the cycle is a Pd(0) species, which is highly sensitive to oxygen.[2] Oxygen can oxidize the Pd(0) to inactive Pd(II) species and can also oxidize the phosphine ligands, halting the catalytic cycle. Rigorous exclusion of air is critical for reproducibility and high yields.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. The classic reaction uses a dual catalyst system of palladium and a copper(I) co-catalyst.[11] Copper-free versions are also common and can be advantageous for sensitive substrates.

Recommended Catalyst Systems for Sonogashira Coupling

| Catalyst System | Base | Solvent | Notes & Typical Temperature | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | The classic Sonogashira system. Requires careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling). Room temp to 60 °C. | | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | A copper-free system. The use of a bulky, electron-rich ligand facilitates the coupling of the less reactive chloro-substrate. 80-100 °C. | | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Et₃N | Toluene | An effective copper-free system that can often run at room temperature for activated substrates.[12] |

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane).

  • Reaction: Stir the mixture at the required temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.

Sonogashira: Troubleshooting and FAQs

Q: My reaction mixture turned into a dark, insoluble sludge, and I see significant alkyne homocoupling (Glaser coupling). What went wrong?

A: This is a classic sign of oxygen contamination in a copper-catalyzed Sonogashira reaction.

  • Inert Technique: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that your reaction is maintained under a positive pressure of inert gas.

  • Go Copper-Free: The easiest way to avoid Glaser coupling is to switch to a copper-free protocol. Systems using bulky phosphine ligands are very effective and eliminate this major side reaction.

Q: My reaction is sluggish and does not go to completion.

A:

  • Base Strength: The amine base (like Et₃N) plays a dual role: it acts as a base and as a ligand. If it's not effective, switching to a stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄ in a copper-free system can be beneficial.

  • Catalyst Choice: The C-Cl bond may be too challenging for a standard Pd/Cu system. A more active palladium catalyst with a bulky, electron-rich ligand is often required to achieve good conversion.

References
  • B. M. Trost, C. G. Thian, One-pot Double Suzuki Couplings of Dichloropyrimidines, PMC, NIH. [Link]

  • S. Bhaskaran, S. A. M. Padusha, S. Meleveetil, Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles, ResearchGate. [Link]

  • M. Královec, J. Slanina, J. Tůmová, J. Turek, M. Rouchal, V. Křikavová, M. Soural, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids, MDPI. [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination. [Link]

  • J. V. Wade, C. A. Krueger, Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids, PubMed. [Link]

  • Wikipedia, Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit, Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate, A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • ACS Publications, Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry. [Link]

  • MDPI, Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • Grokipedia, Buchwald–Hartwig amination. [Link]

  • Wikipedia, Sonogashira coupling. [Link]

  • Master Organic Chemistry, The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Synlett, Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • RSC Publishing, Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate, (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate, How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit, Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Organic Chemistry Portal, Sonogashira Coupling. [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PMC, NIH, C–H Bond Activation at Palladium(IV) Centers. [Link]

  • Thieme Chemistry, Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ChemRxiv, Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • ResearchGate, Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as prominent C3/C4 building blocks. [Link]

  • NIH, Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. [Link]

  • Chemistry LibreTexts, 2.6: Suzuki-Miyaura Coupling. [Link]

  • NIH, Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • PMC, NIH, Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. [Link]

  • MDPI, Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • Chemical Science (RSC Publishing), Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • IU Indianapolis ScholarWorks, Discovery of a Tunable Heterocyclic Electrophile 4‑Chloro- pyrazolopyridine That Defines a Unique Subset of Ligandable Cystein. [Link]

  • RSC Publishing, Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

  • PubMed, Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]

  • PubMed, An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. [Link]

  • ResearchGate, Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Validation & Comparative

The Kinase Selectivity Landscape of Inhibitors Derived from 4-Chloro-2-cyclopropyl-6-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective kinase inhibitor is one of meticulous design, synthesis, and rigorous testing. The 4-Chloro-2-cyclopropyl-6-methylpyrimidine core represents a versatile and privileged scaffold in kinase inhibitor discovery. Its inherent structural features offer multiple points for chemical modification, enabling the fine-tuning of potency and, critically, selectivity across the human kinome.

This guide provides an in-depth comparison of the kinase selectivity profiles of hypothetical, yet representative, inhibitors derived from this scaffold. We will explore the structure-activity relationships (SAR) that govern their target engagement and delve into the experimental methodologies used to generate the supporting data. Our aim is to provide a framework for understanding how strategic chemical modifications to the this compound core can yield inhibitors with diverse and desirable selectivity profiles.

The this compound Scaffold: A Privileged Starting Point

The pyrimidine ring is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1] The this compound scaffold offers three distinct points for chemical diversification:

  • C4-Chloro Position: The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of amine-containing fragments. This position is often exploited to project substituents towards the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.

  • C2-Cyclopropyl Group: This small, rigid aliphatic group occupies the ribose-binding pocket. Modifications at this position are less common but can be used to probe for specific interactions and fine-tune the inhibitor's physicochemical properties.

  • C6-Methyl Group: This group projects into a hydrophobic pocket adjacent to the hinge region. While seemingly simple, this methyl group can contribute significantly to van der Waals interactions and influence the overall orientation of the inhibitor within the active site.

The strategic combination of substitutions at these positions allows for the exploration of vast chemical space and the development of inhibitors with tailored selectivity profiles.

Comparative Kinase Selectivity Profiles

To illustrate the impact of chemical modifications on kinase selectivity, we present a comparative analysis of three hypothetical inhibitors derived from the this compound scaffold: Compound A , Compound B , and Compound C . The selectivity data presented in the following table is illustrative and based on established SAR principles for pyrimidine-based kinase inhibitors.[2] It is intended to demonstrate how targeted chemical changes can modulate the kinome-wide interaction profile.

Kinase Target FamilyCompound A (Broad-Spectrum)Compound B (Selective)Compound C (Multi-Kinase)
% Inhibition at 1 µM % Inhibition at 1 µM % Inhibition at 1 µM
Tyrosine Kinases (TK)
EGFR951592
SRC882585
ABL1921090
VEGFR275588
Serine/Threonine Kinases (STE)
p38α (MAPK14)859845
JNK1789535
CMGC Kinases
CDK2902088
GSK3β821580
AGC Kinases
AKT1651070
PKA55560

Analysis of Selectivity Profiles:

  • Compound A represents a prototypical broad-spectrum inhibitor. The hypothetical substitution at the C4 position with a small, flexible amine could lead to interactions with a wide range of kinases that can accommodate this feature. This profile is often observed in early-stage discovery and can be useful for identifying initial hits but generally requires further optimization to improve selectivity and reduce potential off-target toxicities.[3]

  • Compound B exemplifies a more selective inhibitor. The introduction of a larger, more conformationally restricted substituent at the C4 position is hypothesized to create steric clashes in the ATP-binding sites of many kinases, while favoring a specific interaction with the target kinases (p38α and JNK1 in this example). This strategy is a cornerstone of modern kinase drug design, aiming to minimize off-target effects.

  • Compound C illustrates a multi-kinase inhibitor profile, where potent activity is observed against a defined set of kinases across different families. Such profiles can be therapeutically advantageous in complex diseases like cancer, where targeting multiple signaling pathways can lead to enhanced efficacy.[3] This could be achieved by incorporating a chemical moiety at the C4 position that is recognized by a common structural feature in the active sites of the targeted kinases.

Structure-Activity Relationship (SAR) and Rational Design

The kinase selectivity of inhibitors derived from the this compound scaffold is dictated by the nature of the substituent introduced at the C4 position.[2]

KinomeScan_Workflow cluster_assay Competition Binding Assay cluster_data Data Analysis Kinase T7 Phage-Tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Wash Wash Incubation->Wash qPCR qPCR Quantification Wash->qPCR Analysis Comparison to DMSO Control Calculation of % Inhibition qPCR->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Experimental workflow for KINOMEscan® assay.

This self-validating system provides a robust and reproducible method for determining the kinome-wide selectivity of a given inhibitor, which is essential for guiding lead optimization and predicting potential off-target effects. [4]

Conclusion

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. Through rational design and systematic exploration of the structure-activity relationship at the C4 position, a diverse range of inhibitors with distinct selectivity profiles can be generated. The combination of targeted synthesis and comprehensive kinome-wide profiling provides a powerful paradigm for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Bawa, S., & Kumar, S. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2300433. [Link]

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery, 7(10), 867-881. [Link]

  • Norman, M. H., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[3][5][6]riazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(18), 5637-5649. [Link]

  • Zhang, S., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 149, 234-245. [Link]

  • Khan, I., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 761168. [Link]

  • Alam, M., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 177-182. [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • Alam, M., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2294-2297. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25832. [Link]

  • Raj, R., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Organic Synthesis, 19(5), 496-513. [Link]

  • Sharma, G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 15(1), 1-18. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Alam, M., et al. (2009). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6098-6101. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Chloro-2-cyclopropyl-6-methylpyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. 4-Chloro-2-cyclopropyl-6-methylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry, is no exception. Its synthesis, like any complex organic transformation, is susceptible to the formation of impurities that can impact downstream reactions and the toxicological profile of the final product.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will delve into a detailed, field-proven HPLC protocol, contextualize its performance against alternative analytical techniques, and ground our recommendations in the principles of scientific integrity and regulatory expectations.

The Synthetic Landscape and the Genesis of Impurities

A robust analytical method is born from a thorough understanding of the chemical synthesis it is designed to monitor. While multiple synthetic routes to substituted pyrimidines exist, a common and logical pathway to this compound likely involves the cyclocondensation of a cyclopropyl amidine with a β-dicarbonyl compound to form a dihydroxypyrimidine intermediate, followed by a chlorination step.

This synthetic journey, while elegant, presents several opportunities for impurity formation. A comprehensive purity analysis must, therefore, be capable of separating the target molecule from:

  • Unreacted Starting Materials: Residual 2-cyclopropyl-4,6-dihydroxypyrimidine from an incomplete chlorination reaction.

  • Over-chlorinated Byproducts: Formation of 2,4-dichloro-6-methylpyrimidine if the reaction conditions are too harsh.

  • Isomeric Impurities: Depending on the precise precursors, isomers of the target molecule could arise.

  • Degradation Products: The inherent reactivity of the chloropyrimidine moiety may lead to degradation upon exposure to moisture or other nucleophiles.

High-Performance Liquid Chromatography, with its high resolving power and versatility, is eminently suited to tackle this analytical challenge.

A Validated HPLC Method for Purity Profiling

The following protocol is a robust starting point for the purity analysis of this compound, designed for optimal resolution and sensitivity. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Experimental Protocol: Reversed-Phase HPLC for this compound

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the workhorse for separating non-polar to moderately polar compounds. The C18 stationary phase provides the necessary hydrophobicity to retain the pyrimidine core and its substituents, allowing for effective separation from more polar or less retained impurities.

2. Mobile Phase and Gradient Elution:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating any basic functionalities in the analyte or impurities, leading to sharper peaks and improved reproducibility.[1]

  • Mobile Phase B: Acetonitrile. Acetonitrile is an excellent organic modifier for reversed-phase chromatography, offering good UV transparency and elution strength.

  • Gradient Program: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar byproducts.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Thermostatting the column is essential for ensuring reproducible retention times by minimizing the impact of ambient temperature fluctuations.

  • Detection Wavelength: 254 nm. Aromatic heterocyclic compounds like pyrimidines typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting such chromophores. A DAD can be used to scan a range of wavelengths to identify the optimal detection wavelength for all potential impurities.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. This diluent ensures good solubility and compatibility with the mobile phase.

Trustworthiness Through Validation: A Self-Validating System

To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This validation process provides a self-validating system, demonstrating that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the baseline resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_synthesis Synthesis & Impurity Genesis cluster_hplc HPLC Purity Analysis cluster_validation Method Validation (ICH Q2(R1)) Synthesis Synthesis of this compound Impurities Potential Impurities: - Unreacted Starting Materials - Over-chlorinated Byproducts - Isomers - Degradation Products Synthesis->Impurities SamplePrep Sample Preparation (Dissolution in ACN/Water) Synthesis->SamplePrep HPLC_System HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC_System Detection UV Detection (254 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Purity, % Area) Detection->Data_Analysis Specificity Specificity Data_Analysis->Specificity Linearity Linearity Data_Analysis->Linearity Accuracy Accuracy Data_Analysis->Accuracy Precision Precision Data_Analysis->Precision LOD_LOQ LOD/LOQ Data_Analysis->LOD_LOQ

Caption: Workflow for HPLC Purity Analysis and Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, a comprehensive understanding of its capabilities is best achieved through comparison with other analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.[3]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Resolution Good to excellent.Excellent; higher peak capacity and better resolution of closely eluting impurities.[3]Excellent for volatile compounds.
Analysis Time Typically 20-60 minutes.Significantly faster, often 2-10 minutes.[3]Can be rapid, but often requires longer run times for complex mixtures.
Sensitivity Good.Higher sensitivity due to sharper peaks.[3]Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Similar to HPLC but with enhanced performance.Limited to volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[4]
Instrumentation Cost Moderate.Higher than HPLC.Moderate to high.
Solvent Consumption Moderate.Lower than HPLC.Minimal.
The Case for UPLC: The Next Generation of Liquid Chromatography

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC.[3] By using columns with sub-2 µm particles, UPLC systems operate at much higher pressures, leading to:

  • Increased Resolution: The smaller particles provide a greater number of theoretical plates, resulting in sharper peaks and better separation of closely related impurities.

  • Faster Analysis Times: The higher optimal linear velocity of the mobile phase allows for significantly shorter run times without sacrificing resolution.

  • Enhanced Sensitivity: The narrower peaks lead to a greater peak height for a given concentration, improving the signal-to-noise ratio and lowering detection limits.

For a high-throughput drug development environment, the speed and resolution advantages of UPLC can be a game-changer, allowing for more rapid feedback on synthesis optimization and impurity profiling.

GC-MS: A Complementary Technique for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS would be particularly useful for detecting:

  • Residual Solvents: Identifying and quantifying any residual solvents from the synthesis and purification steps.

  • Volatile Starting Materials or Byproducts: Some of the precursors or low molecular weight byproducts might be amenable to GC analysis.

The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, adding a layer of certainty to the analysis. However, the requirement for volatility limits its applicability for the primary analysis of the non-volatile target molecule and many of its potential impurities.

Logical_Relationship cluster_synthesis Synthetic Process cluster_analysis Analytical Strategy Starting_Materials Starting Materials Target_Molecule 4-Chloro-2-cyclopropyl- 6-methylpyrimidine Starting_Materials->Target_Molecule Impurities Potential Impurities Starting_Materials->Impurities Reaction_Conditions Reaction Conditions Reaction_Conditions->Target_Molecule Reaction_Conditions->Impurities HPLC HPLC (Primary Purity Assay) Target_Molecule->HPLC Impurities->HPLC GC_MS GC-MS (Volatile Impurities) Impurities->GC_MS Complementary Analysis UPLC UPLC (High-Throughput/High-Resolution) HPLC->UPLC Performance Enhancement

Caption: Rationale for Analytical Method Selection in Purity Analysis.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity analysis of synthesized this compound is a critical step in its development for pharmaceutical applications. High-Performance Liquid Chromatography stands out as the primary analytical tool, offering a robust and versatile platform for separating the target molecule from a range of potential impurities. The detailed HPLC protocol provided in this guide, when properly validated according to ICH guidelines, establishes a trustworthy system for routine quality control.

For laboratories seeking higher throughput and enhanced resolution, UPLC presents a compelling upgrade. Furthermore, the integration of GC-MS into the analytical workflow provides a comprehensive picture of the impurity profile by specifically targeting volatile contaminants.

Ultimately, the choice of analytical methodology will depend on the specific requirements of the project, including the stage of development, the required throughput, and the available instrumentation. However, the principles of scientific rigor, thorough validation, and a deep understanding of the underlying chemistry will always be the cornerstones of a successful and reliable purity analysis program.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Dong, M. W. Modern HPLC for Practicing Scientists. John Wiley & Sons, 2006.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal 41.5 (2007): 26-34.
  • Kalogirou, A. S., & Koutentis, P. A. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." Molbank 2017.1 (2017): M921.
  • Gumustas, M., Kurbanoglu, S., & Uslu, B. "UPLC versus HPLC on drug analysis: Advantageous, applications and their validation parameters.
  • Oh-Ishi, S., et al. "Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex, 2022. [Link]

  • IonSource. "Reverse Phase HPLC Basics for LC/MS." IonSource, 2001. [Link]

  • Epuru, M. R., et al. "A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API.
  • SIELC Technologies. "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column." SIELC, 2023. [Link]

  • Shimadzu. "Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry." Shimadzu, 2023. [Link]

  • Journal of Applied Pharmaceutical Science. "UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities." Journal of Applied Pharmaceutical Science 11.08 (2021): 077-086.
  • LCGC International. "Method Development for Drug Impurity Profiling: Part 1.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.